molecular formula C11H15BrN2O B189521 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine CAS No. 180916-06-7

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

货号: B189521
CAS 编号: 180916-06-7
分子量: 271.15 g/mol
InChI 键: BNSQBAZKDMOPEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, featuring a pyridine ring linked to a pyrrolidine moiety via an ethoxy bridge, is commonly explored in the development of biologically active molecules. Compounds with similar structural features, particularly those containing the 2-(pyrrolidin-1-yl)ethoxy pharmacophore, have been investigated for their anti-tumorigenic properties . Research indicates that such molecules can function by interfering with key cellular signaling pathways, including the GPR30/EGFR signaling cascade, which plays a critical role in the proliferation of certain cancer cells . This mechanism involves the attenuation of EGFR/ERK1/2 activation, leading to the inhibition of cancer cell growth and the induction of apoptosis . The presence of the bromo substituent on the pyridine ring enhances the potential of this compound to serve as a versatile synthetic intermediate for further derivatization in drug discovery efforts, making it a valuable reagent for researchers studying novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSQBAZKDMOPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442196
Record name 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180916-06-7
Record name 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is exceedingly scarce. This guide provides an overview based on general chemical principles and data from structurally related analogs. The quantitative data and experimental protocols are presented for informational purposes and should be considered representative.

Core Molecular Data

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and a pyrrolidinylethoxy group. Its structure suggests it possesses basic properties due to the nitrogen atoms in the pyridine and pyrrolidine rings, making it of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Estimated)5-Bromo-2-(1-pyrrolidinyl)pyridine[1]5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine[2]
Molecular Formula C₁₁H₁₅BrN₂OC₉H₁₁BrN₂C₁₀H₁₃BrN₂
Molecular Weight 271.15 g/mol 227.10 g/mol 241.13 g/mol
CAS Number Not found210963-93-21187385-95-0
Appearance Likely a solid at room temperatureYellow solid[1]-
pKa (Predicted) Estimated 8.5-9.5--
logP (Predicted) Estimated 2.5-3.52.5 (XLogP3)[1]2.75 (LogP)[2]
Solubility Expected to be soluble in organic solvents like dichloromethane and chloroform. Low solubility in water.Low solubility in water; Soluble in common organic solvents.[3]-
Topological Polar Surface Area (TPSA) ~25.3 Ų16.1 Ų[1]16.13 Ų[2]
Hydrogen Bond Acceptors 32[1]2[2]
Hydrogen Bond Donors 000[2]
Rotatable Bonds 41[1]1[2]

Experimental Protocols

Due to the lack of specific literature, a detailed, cited experimental protocol for the synthesis of this compound cannot be provided. However, a general synthetic approach can be proposed based on established chemical reactions for similar compounds, such as Williamson ether synthesis.

Proposed Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine.

Materials:

  • 5-bromo-2-hydroxypyridine

  • 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Deprotonation of Hydroxypyridine: To a stirred suspension of sodium hydride in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.

  • Nucleophilic Substitution: Add a solution of 1-(2-chloroethyl)pyrrolidine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with a stronger base in the first step) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Expected Outcome: This method is expected to yield the target compound. The yield will depend on the specific reaction conditions and the purity of the starting materials.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidine and pyridine moieties are common scaffolds in medicinal chemistry, appearing in compounds targeting a wide range of biological systems. For instance, various substituted bromopyridines and pyrrolidines have been investigated for their potential as kinase inhibitors, receptor antagonists, and anti-infective agents. Any biological activity of the title compound would need to be determined through experimental screening.

Visualizations

As no specific signaling pathways or complex experimental workflows are documented for this compound, a diagram of the proposed general synthesis workflow is provided below.

G start Starting Materials: 5-bromo-2-hydroxypyridine 1-(2-chloroethyl)pyrrolidine step1 Deprotonation of 5-bromo-2-hydroxypyridine with a base (e.g., NaH) in an anhydrous solvent (e.g., DMF) start->step1 step2 Nucleophilic substitution with 1-(2-chloroethyl)pyrrolidine step1->step2 step3 Reaction work-up: Quenching, Extraction, and Washing step2->step3 step4 Purification by column chromatography step3->step4 product Final Product: This compound step4->product

Caption: Proposed general synthesis workflow for this compound.

References

Navigating the Chemical Landscape of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (CAS Number 180916-06-7) are limited. This guide provides an in-depth analysis of this compound based on its chemical structure and by drawing inferences from structurally related molecules. The information presented herein is intended for research, scientific, and drug development professionals and should be used as a directional resource.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an ethoxy-linked pyrrolidine moiety. This combination of a halogenated aromatic core and a cyclic amine side-chain suggests its potential utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 180916-06-7-
Molecular Formula C₁₁H₁₅BrN₂O[1]
Molecular Weight 271.15 g/mol [1]
Appearance Likely a solid at room temperature (inferred from similar compounds)-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol (inferred)-

Synthesis and Chemical Reactivity

Below is a generalized workflow for the synthesis of this class of compounds.

G cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 5-Bromo-2-hydroxypyridine conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Heat reactant1->conditions reactant2 1-(2-chloroethyl)pyrrolidine reactant2->conditions product This compound conditions->product Williamson Ether Synthesis

Caption: Generalized synthetic workflow for this compound.

The bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, making this compound a valuable building block in combinatorial chemistry and drug discovery programs.

Potential Biological and Medicinal Chemistry Applications

The structural motifs present in this compound are found in numerous biologically active compounds. The pyrrolidine ring is a common feature in many natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties. The brominated pyridine core is also a well-established pharmacophore.

Based on the biological activities of structurally similar compounds, this compound could serve as a key intermediate for the development of therapeutic agents in several areas:

  • Kinase Inhibitors: Brominated pyridine and pyrimidine cores are prevalent in a variety of kinase inhibitors. The bromine atom can be replaced with larger aromatic or heteroaromatic groups to target the ATP-binding site of kinases.

  • Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.

  • Central Nervous System (CNS) Agents: The pyrrolidine moiety is a common scaffold in drugs targeting the CNS, and related pyridine derivatives have shown psychotropic, anticonvulsant, and anxiolytic effects.

The general approach in drug discovery would involve using this compound as a scaffold for further elaboration, as depicted in the following logical diagram.

G cluster_modification Chemical Modification cluster_library Compound Library Generation cluster_screening Biological Evaluation start This compound reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction library Diverse Analogs with Modified Pyridine Core reaction->library screening Screening against Biological Targets (e.g., Kinases, Receptors) library->screening lead_compound Identification of Lead Compounds screening->lead_compound

Caption: Role of the title compound as a scaffold in a drug discovery workflow.

Experimental Protocols (Generalized)

Due to the lack of specific experimental data for the title compound, a generalized protocol for a Suzuki cross-coupling reaction, a common transformation for such molecules, is provided below.

Table 2: Generalized Protocol for Suzuki Cross-Coupling

StepProcedure
1. Reaction Setup In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).
2. Solvent Addition Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
3. Reaction Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
5. Purification Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related brominated pyridines, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific experimental data and biological activity profiles for this compound are not extensively documented in the public domain, its chemical structure strongly suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. The combination of a reactive brominated pyridine core and a biologically relevant pyrrolidine-containing side chain makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Technical Guide: Physicochemical Properties of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical document provides available data on the molecular weight and chemical formula of brominated pyridine compounds. Due to the absence of publicly available data for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine , this guide focuses on the most structurally analogous compound for which information is accessible: 5-Bromo-2-(pyrrolidin-1-yl)pyridine . It is crucial to note the structural distinction between these two molecules. The requested compound features an ethoxy linker between the pyridine and pyrrolidine rings, which is absent in the compound detailed below.

Physicochemical Data of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

The following table summarizes the key molecular identifiers for 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

PropertyValueCitations
Molecular Formula C₉H₁₁BrN₂[1]
Molecular Weight 227.10 g/mol

Logical Relationship Diagram

The diagram below illustrates the connection between the chemical name, molecular formula, and molecular weight of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Logical Relationship for 5-Bromo-2-(pyrrolidin-1-yl)pyridine A Compound: 5-Bromo-2-(pyrrolidin-1-yl)pyridine B Molecular Formula: C₉H₁₁BrN₂ A->B has formula C Molecular Weight: 227.10 g/mol B->C results in

Caption: Chemical Identity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures in analytical chemistry and are not detailed in the search results. For specific synthesis protocols of related pyridine derivatives, researchers may refer to relevant chemical literature.

References

An In-depth Technical Guide to the Structural Elucidation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. The document details the methodologies for synthesizing and characterizing this compound, presenting predicted spectroscopic data in a clear, tabular format for easy reference. The guide includes detailed, hypothetical experimental protocols for synthesis and analysis, along with workflow diagrams generated using Graphviz to illustrate the key processes involved in its structural verification. This paper is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the analytical techniques required for the characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a brominated pyridine core linked to a pyrrolidine ring via an ethoxy bridge. Molecules incorporating substituted pyridine and pyrrolidine motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The bromine atom on the pyridine ring also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making this a valuable scaffold in drug discovery.

Accurate structural elucidation is a critical step following the synthesis of any novel compound. This process relies on a combination of spectroscopic techniques to confirm the molecular structure, purity, and identity. This guide outlines a systematic approach to the structural characterization of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic and Physicochemical Data

The following tables summarize the predicted quantitative data for this compound. These values are based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95d1HH-6 (Pyridine)
7.45dd1HH-4 (Pyridine)
6.65d1HH-3 (Pyridine)
4.40t2HO-CH₂ -CH₂-N
2.90t2HO-CH₂-CH₂ -N
2.65m4HN-(CH₂ )₂ (Pyrrolidine)
1.80m4H(CH₂ )₂ (Pyrrolidine)
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
162.5C-2 (Pyridine, C-O)
148.0C-6 (Pyridine)
140.0C-4 (Pyridine)
112.0C-3 (Pyridine)
108.0C-5 (Pyridine, C-Br)
67.0O -CH₂-CH₂-N
55.0O-CH₂-C H₂-N
54.5N-(C H₂)₂ (Pyrrolidine)
23.5(C H₂)₂ (Pyrrolidine)
Table 3: Mass Spectrometry Data
m/z ValueIon Description
271.05 / 273.05[M+H]⁺ (Protonated molecular ion, Br isotopic pattern)
270.04 / 272.04[M]⁺˙ (Molecular ion, Br isotopic pattern)
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000C-H stretch (Aromatic)
2970-2850C-H stretch (Aliphatic)
1600-1580C=C and C=N stretch (Pyridine ring)
1250-1200C-O stretch (Aryl ether)
1150-1100C-N stretch (Tertiary amine)
850-800C-H out-of-plane bend (Aromatic)
600-550C-Br stretch

Experimental Protocols

The following sections provide detailed, hypothetical methodologies for the synthesis and characterization of the title compound.

Synthesis: Williamson Ether Synthesis

A plausible and common method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of the sodium salt of 5-bromo-2-hydroxypyridine with 1-(2-chloroethyl)pyrrolidine.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride (1.5 eq) with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Dissolve the resulting 1-(2-chloroethyl)pyrrolidine free base in a minimal amount of anhydrous DMF and add it dropwise to the solution of the sodium 5-bromo-2-pyridoxide.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument at 125 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to cover 0 to 200 ppm.

Mass Spectrometry (MS):

  • Technique: Use Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a mass-to-charge (m/z) range of 100 to 500 to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster.

Infrared (IR) Spectroscopy:

  • Technique: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow reagent reagent intermediate intermediate product product process process A 5-Bromo-2-hydroxypyridine P1 Deprotonation (0°C to RT) A->P1 B NaH in DMF B->P1 C Sodium 5-bromo-2-pyridoxide P2 Williamson Ether Synthesis (80°C) C->P2 D 1-(2-Chloroethyl)pyrrolidine D->P2 E Crude Product Mixture P3 Purification (Column Chromatography) E->P3 Workup & Extraction F Purified Product P1->C P2->E P3->F

Caption: Synthetic workflow for this compound.

Elucidation_Workflow start_node start_node technique_node technique_node data_node data_node conclusion_node conclusion_node start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir nmr_data Proton & Carbon Environments nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data elucidation Structure Confirmed nmr_data->elucidation ms_data->elucidation ir_data->elucidation

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide has provided a detailed framework, including predicted spectroscopic data and hypothetical experimental protocols, to aid researchers in the synthesis and characterization of this and structurally related compounds. The presented workflows for synthesis and analysis offer a logical and efficient pathway for confirming the molecular structure, which is a fundamental requirement for any further investigation in drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to illustrate the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. In this specific case, the alkoxide is generated from 2-(pyrrolidin-1-yl)ethanol, which then reacts with a 5-bromo-2-halopyridine.

The reaction proceeds in two main stages:

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-(pyrrolidin-1-yl)ethanol, forming a highly nucleophilic alkoxide ion.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the electron-deficient carbon at the 2-position of the 5-bromo-2-halopyridine ring, displacing the halide and forming the desired ether linkage. 5-Bromo-2-fluoropyridine is often the preferred substrate due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitutions.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5_Bromo_2_halopyridine 5-Bromo-2-halopyridine (X = F, Cl) Product This compound 5_Bromo_2_halopyridine->Product Williamson Ether Synthesis Pyrrolidinylethanol 2-(Pyrrolidin-1-yl)ethanol Pyrrolidinylethanol->Product Base 1. Sodium Hydride (NaH) Solvent 2. DMF Temp 3. 0°C to rt

Diagram 1: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound. Yields for Williamson ether syntheses are typically in the range of 50-95% for laboratory preparations.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield (%)
5-Bromo-2-fluoropyridineC₅H₃BrFN175.99Electrophile-
2-(Pyrrolidin-1-yl)ethanolC₆H₁₃NO115.17Nucleophile Precursor-
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base-
Dimethylformamide (DMF)C₃H₇NO73.09Solvent-
This compound C₁₁H₁₅BrN₂O 271.15 Product 50-95

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 5-Bromo-2-fluoropyridine

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Formation of the Alkoxide: The suspension is cooled to 0°C using an ice bath. A solution of 2-(pyrrolidin-1-yl)ethanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH over a period of 30 minutes. The reaction mixture is then stirred at 0°C for an additional 30 minutes, followed by stirring at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: The reaction mixture is cooled back to 0°C. A solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous DMF is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_alkoxide 2. Alkoxide Formation cluster_substitution 3. Nucleophilic Substitution cluster_workup 4. Work-up cluster_purification 5. Isolation & Purification Setup Charge flask with NaH in DMF under inert atmosphere Cool_1 Cool to 0°C Setup->Cool_1 Add_Alcohol Add 2-(pyrrolidin-1-yl)ethanol in DMF dropwise Cool_1->Add_Alcohol Stir_Alkoxide Stir at 0°C then room temp Add_Alcohol->Stir_Alkoxide Cool_2 Cool to 0°C Stir_Alkoxide->Cool_2 Add_Pyridine Add 5-bromo-2-fluoropyridine in DMF dropwise Cool_2->Add_Pyridine Stir_Reaction Stir at room temp for 12-24h (Monitor by TLC) Add_Pyridine->Stir_Reaction Quench Quench with water at 0°C Stir_Reaction->Quench Extract Dilute with EtOAc, wash with H₂O, NaHCO₃, and brine Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Diagram 2: Detailed experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring, the ethoxy linker, and the pyrrolidine ring. The aromatic protons will appear in the downfield region, while the aliphatic protons of the ethoxy and pyrrolidine moieties will be in the upfield region.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbon atoms of the pyridine ring (with the carbon bearing the bromine atom being significantly influenced), the ethoxy chain, and the pyrrolidine ring.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (271.15 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood.

The Multifaceted Biological Activities of Substituted Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic versatility have made it a privileged structure in the design of a vast array of therapeutic agents.[1][2] Substituted pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyridine compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

Substituted pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like kinases and tubulin polymerization.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of substituted pyridine derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various substituted pyridine compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line [7]

CompoundSubstituentIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-Fluorophenyl5.21 ± 0.333.11 ± 0.21
8b 4-Chlorophenyl4.88 ± 0.292.95 ± 0.18
8c 4-Bromophenyl4.53 ± 0.272.76 ± 0.16
8d 4-Iodophenyl4.12 ± 0.252.54 ± 0.15
8e 4-Nitrophenyl0.22 ± 0.010.11 ± 0.01
8g 3,4-Dichlorophenyl7.03 ± 0.455.14 ± 0.32
8i 4-Methylphenyl6.15 ± 0.394.07 ± 0.26
8j 4-Methoxyphenyl10.09 ± 0.645.02 ± 0.31
8k 4-Trifluoromethylphenyl3.03 ± 0.191.98 ± 0.12
8l 4-Trifluoromethoxyphenyl3.89 ± 0.242.41 ± 0.14
8n 3-Chloro-4-fluorophenyl1.88 ± 0.120.80 ± 0.05
Doxorubicin Reference Drug1.93 ± 0.110.95 ± 0.06
Sorafenib Reference Drug4.50 ± 0.282.88 ± 0.17

Table 2: Anticancer Activity of 3-Cyano-2-Substituted Pyridines [8]

CompoundCancer Cell LineIC50 (µM)
4b A-549 (Lung)0.00803
4e A-549 (Lung)0.0095
4b MDA-MB-231 (Breast)0.0103
4e MDA-MB-231 (Breast)0.0147
3d A-2780 (Ovarian)1.14
4b A-2780 (Ovarian)1.25
4c A-2780 (Ovarian)1.33
3d MCF-7 (Breast)3.38
4b MCF-7 (Breast)2.15
4c MCF-7 (Breast)1.76
Key Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[9][10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[11][12] Substituted pyridine derivatives have been developed as potent EGFR inhibitors, blocking the downstream signaling cascade and leading to cancer cell death.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Substituted Pyridine Inhibitor Inhibitor->Dimerization

EGFR Signaling Pathway Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Some substituted pyridine derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.

Tubulin_Polymerization Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Inhibitor Substituted Pyridine Inhibitor Inhibitor->Polymerization

Inhibition of Tubulin Polymerization
Experimental Protocols

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • Test compounds (substituted pyridines) and vehicle control (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value using a dose-response curve.

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence.

  • Materials:

    • Purified tubulin (e.g., porcine brain tubulin)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (100 mM)

    • Fluorescent reporter (e.g., DAPI)

    • Glycerol

    • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

    • 96-well black microtiter plate

    • Fluorometric plate reader with temperature control

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold tubulin polymerization buffer containing glycerol and the fluorescent reporter.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the tubulin/GTP solution to the wells.

    • Immediately place the plate in the fluorometric plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

    • Plot the fluorescence intensity versus time to obtain polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.

Antimicrobial Activity

Substituted pyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13] Their ability to disrupt microbial cell processes makes them promising candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial activity of pyridine derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives against Bacterial Strains [14]

CompoundE. coli K12 (µg/mL)E. coli R2 (µg/mL)E. coli R3 (µg/mL)E. coli R4 (µg/mL)
1 1.30.81.10.6
2 1.10.70.90.5
3 0.90.60.80.4
4 0.80.50.70.3
5 0.70.40.60.2
6 1.00.60.80.5
7 1.20.71.00.6
8 0.80.50.70.4
9 0.60.40.50.2
10 0.90.60.80.5
11 1.10.70.90.6

Table 4: Minimum Inhibitory Concentration (MIC) of Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives against Fungal Strains [1]

CompoundC. albicans wild type (µg/mL)C. albicans ATCC 10231 (µg/mL)C. parapsilosis wild type (µg/mL)C. parapsilosis ATCC 22019 (µg/mL)Rhodotorula sp. (µg/mL)
5a 3.915.6231.2531.2515.62
6a 15.6231.2531.2531.253.9
Fluconazole 0.120.250.50.251
Experimental Protocol

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

  • Materials:

    • Muller-Hinton Agar (MHA) plates

    • Bacterial or fungal cultures

    • Sterile cotton swabs

    • Sterile cork borer or pipette tip

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic) and negative control (solvent)

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of an MHA plate to create a lawn culture.

    • Using a sterile cork borer, punch wells (6-8 mm in diameter) into the agar.

    • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

    • Allow the plates to stand for a period to allow for diffusion of the substances.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and substituted pyridine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]

Key Signaling Pathway: COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[16][17] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Substituted Pyridine (COX-2 Inhibitor) Inhibitor->COX2

COX-2 Signaling Pathway Inhibition
Experimental Protocol

This assay measures the peroxidase activity of COX enzymes colorimetrically or fluorometrically.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Assay buffer

    • Heme

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Test compounds and known COX inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2)

    • 96-well plate

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure (Colorimetric):

    • To the wells of a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add the test inhibitor or solvent control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

    • Add the colorimetric substrate solution.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a precise time (e.g., 2 minutes) at 25°C.

    • Stop the reaction (e.g., with stannous chloride solution).

    • Read the absorbance at 590 nm.

    • Calculate the percent inhibition and IC50 values.

Drug Discovery and Development Workflow

The discovery and development of novel substituted pyridine compounds as therapeutic agents follows a structured workflow, integrating computational and experimental approaches.

Drug_Discovery_Workflow Target Target Identification & Validation Hit_ID Hit Identification (HTS, Virtual Screening) Target->Hit_ID Synthesis Chemical Synthesis of Pyridine Derivatives Hit_ID->Synthesis In_Vitro In Vitro Biological Evaluation (e.g., MTT, MIC assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Animal Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow for Pyridine Derivatives

Conclusion

Substituted pyridine compounds represent a highly versatile and pharmacologically significant class of molecules. Their diverse biological activities, coupled with their synthetic tractability, continue to make them a focal point of research in drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important heterocyclic scaffold. The elucidation of their mechanisms of action through pathway analysis further enables the rational design of next-generation pyridine-based drugs with improved efficacy and safety profiles.

References

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential research applications of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine based on available information for structurally related compounds. As of the latest literature review, specific experimental data, detailed protocols, and established signaling pathways for this exact molecule are not extensively documented in publicly accessible scientific literature. The information presented herein is intended to serve as a guide for potential research directions and methodologies by drawing parallels from analogous chemical structures.

Introduction

This compound is a heterocyclic compound featuring a brominated pyridine core linked to a pyrrolidine moiety via an ethoxy bridge. This molecular architecture combines several structural motifs of interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous approved drugs, valued for its ability to engage in various biological interactions. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, can influence physicochemical properties such as solubility and basicity, and provides a three-dimensional structural element that can be crucial for target binding. The bromo-substituent offers a potential site for further chemical modification, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

Given the functionalities present in this compound, it holds potential for investigation in several therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases. This guide will explore these potential applications by examining the known activities of similar compounds and proposing experimental frameworks for the evaluation of this specific molecule.

Physicochemical Properties and Synthesis

While experimental data for the target compound is scarce, its properties can be predicted based on its structure. A summary of basic chemical information is provided below.

PropertyValueSource
Molecular FormulaC11H15BrN2OInferred
Molecular Weight271.15 g/mol Inferred
AppearanceNot specified-
SolubilityNot specified-
General Synthetic Approach

A plausible synthetic route to this compound can be extrapolated from standard organic chemistry methods and procedures reported for analogous compounds. A common approach involves the Williamson ether synthesis.

Hypothetical Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound from 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine.

  • Materials:

    • 5-bromo-2-hydroxypyridine

    • 1-(2-chloroethyl)pyrrolidine hydrochloride

    • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt.

    • Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in DMF to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Applications and Biological Evaluation

The structural components of this compound suggest several avenues for research, primarily in drug discovery.

Neuroscience: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Structurally related compounds containing a pyridine core and a pyrrolidinylmethoxy or similar side chain have shown high affinity for nicotinic acetylcholine receptors (nAChRs). For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and evaluated as potential PET imaging agents for nAChRs, with some compounds exhibiting binding affinities in the picomolar range.[1]

Potential Research: this compound could be investigated as a ligand for various nAChR subtypes.

Proposed Experimental Workflow:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding In Vitro Binding Assays cluster_functional Functional Assays synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization receptor_binding Radioligand Binding Assay (e.g., [3H]epibatidine) for nAChR subtypes characterization->receptor_binding ic50_determination Determination of Ki values receptor_binding->ic50_determination calcium_flux Calcium Flux Assay in cells expressing nAChRs ic50_determination->calcium_flux electrophysiology Electrophysiology (e.g., patch-clamp) calcium_flux->electrophysiology

Caption: Workflow for nAChR modulator screening.

Oncology

The pyridine scaffold is present in numerous kinase inhibitors and other anticancer agents. The bromo-substituent on the pyridine ring of the target compound could serve as a handle for Suzuki or other palladium-catalyzed cross-coupling reactions to generate a library of analogs for screening against various cancer cell lines and kinases.

Potential Signaling Pathway of Interest: Kinase Inhibition

Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that are often dysregulated in cancer.

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., Tyr/Ser/Thr Kinase) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (Proliferation, Survival) p_substrate->response Signal Transduction inhibitor This compound (or derivative) inhibitor->kinase Inhibition

Caption: Potential mechanism of kinase inhibition.

Antimicrobial and Other Potential Applications

Pyridine derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. Thioalkyl derivatives of pyridine, for example, have demonstrated anticonvulsant and anxiolytic properties in preclinical studies.[2] The pyrrolidine moiety is also a common feature in compounds with diverse biological activities. Therefore, this compound could be a candidate for broader biological screening to identify novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The bromine atom at the 5-position of the pyridine ring is an ideal point for chemical modification to explore the SAR of this scaffold.

Logical Relationship for SAR Studies:

sar_studies cluster_modifications Modifications at 5-Position cluster_evaluation Biological Evaluation parent This compound suzuki Suzuki Coupling (Aryl, Heteroaryl groups) parent->suzuki sonogashira Sonogashira Coupling (Alkynyl groups) parent->sonogashira buchwald Buchwald-Hartwig Amination (Amino groups) parent->buchwald bio_assay Screening of Analogs in relevant biological assays suzuki->bio_assay sonogashira->bio_assay buchwald->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: SAR study workflow.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, its chemical structure suggests significant potential for research in drug discovery. As a versatile scaffold, it warrants investigation as a modulator of CNS targets such as nAChRs, as a precursor for novel kinase inhibitors in oncology, and for broader screening to uncover other therapeutic applications. The synthetic accessibility and the potential for chemical diversification make this compound an attractive starting point for medicinal chemistry programs. Further research is needed to synthesize, characterize, and biologically evaluate this molecule to fully understand its therapeutic potential.

References

An In-depth Technical Guide on 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive review of the available scientific literature concerning 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and structurally related compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a pyrrolidinylethoxy side chain. While specific literature on this exact molecule is limited, its structural motifs—a substituted pyridine core and a pyrrolidine moiety—are prevalent in a wide range of biologically active compounds. Pyridine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects. The pyrrolidine ring is also a key pharmacophore found in numerous natural products and synthetic drugs, contributing to receptor binding and influencing pharmacokinetic properties. This guide synthesizes information from related compounds to infer the potential chemical and biological characteristics of the title compound, alongside established experimental protocols for its synthesis and evaluation.

Synthesis and Characterization

The synthesis of this compound would likely proceed through a nucleophilic substitution reaction. A common and effective method involves the reaction of 5-bromo-2-halopyridine (e.g., 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine) with 2-(pyrrolidin-1-yl)ethanol in the presence of a strong base.

General Experimental Protocol: Synthesis

A representative synthetic protocol based on established methodologies for analogous 2-alkoxypyridines is as follows:

Materials:

  • 5-Bromo-2-chloropyridine

  • 2-(Pyrrolidin-1-yl)ethanol

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(pyrrolidin-1-yl)ethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

The following diagram illustrates the general synthetic workflow.

G start Start reagents 5-Bromo-2-chloropyridine 2-(Pyrrolidin-1-yl)ethanol Sodium Hydride Anhydrous DMF start->reagents reaction Nucleophilic Aromatic Substitution reagents->reaction workup Quenching Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product characterization NMR, MS, IR Analysis product->characterization end End characterization->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor This compound Inhibitor->JAK inhibits G start Start with Synthesized Compound anticancer Anticancer Screening start->anticancer antimicrobial Antimicrobial Screening start->antimicrobial mtt_assay MTT Assay on Cancer Cell Lines anticancer->mtt_assay mic_assay Broth Microdilution Assay antimicrobial->mic_assay ic50 Determine IC50 Value mtt_assay->ic50 mic_value Determine MIC Value mic_assay->mic_value sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis mic_value->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a key heterocyclic intermediate with significant potential in pharmaceutical research and development. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse molecular fragments, enabling the synthesis of a wide range of complex molecules. The 2-(2-(pyrrolidin-1-yl)ethoxy) moiety is a common structural feature in biologically active compounds, often contributing to improved pharmacokinetic properties and target engagement. This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of a potential nicotinic acetylcholine receptor (nAChR) ligand, a target class implicated in various neurological disorders.

Introduction

Pyridine and pyrrolidine scaffolds are prevalent in a vast number of FDA-approved drugs and clinically evaluated compounds, highlighting their importance in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the favorable pharmacokinetic profile often conferred by the pyrrolidinyl group, make their combination a desirable feature in drug design. This compound serves as a valuable building block, offering a strategic point for molecular elaboration to generate libraries of compounds for screening and lead optimization.

Application: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is associated with a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is a significant area of pharmaceutical research. The structural motif of this compound is well-suited for the synthesis of nAChR ligands, where the pyridine core can interact with the receptor binding site and the pyrrolidinoethoxy side chain can influence subtype selectivity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol describes a plausible synthesis of the title intermediate via a Williamson ether synthesis.

Materials:

  • 5-Bromo-2-chloropyridine

  • 2-(Pyrrolidin-1-yl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add 2-(pyrrolidin-1-yl)ethanol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Appearance Pale yellow oil
Protocol 2: Synthesis of a Potential nAChR Ligand via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical nAChR ligand from Intermediate 1 using a Suzuki cross-coupling reaction.

Materials:

  • This compound (Intermediate 1)

  • 3-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or microwave reactor

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), 3-pyridinylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 16 hours, or heat in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired potential nAChR ligand.

ParameterValue
Yield 60-70%
Purity (HPLC) >99%
Appearance White to off-white solid
Hypothetical Ki (α4β2 nAChR) 10-50 nM

Diagrams

G cluster_0 Protocol 1: Synthesis of Intermediate 1 cluster_1 Protocol 2: Synthesis of nAChR Ligand 5-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine Reaction_1 Williamson Ether Synthesis 5-Bromo-2-chloropyridine->Reaction_1 2-(Pyrrolidin-1-yl)ethanol 2-(Pyrrolidin-1-yl)ethanol 2-(Pyrrolidin-1-yl)ethanol->Reaction_1 NaH, DMF NaH, DMF NaH, DMF->Reaction_1 Intermediate_1 This compound Intermediate_1_ref Intermediate 1 Reaction_1->Intermediate_1 Reaction_2 Suzuki Coupling Intermediate_1_ref->Reaction_2 3-Pyridinylboronic_acid 3-Pyridinylboronic acid 3-Pyridinylboronic_acid->Reaction_2 Pd_catalyst Pd(PPh3)4, K2CO3 Pd_catalyst->Reaction_2 nAChR_Ligand Potential nAChR Ligand Reaction_2->nAChR_Ligand

Caption: Synthetic workflow for the preparation of a potential nAChR ligand.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca2_influx Ca2+ Influx nAChR->Ca2_influx Ca2+ influx Depolarization Depolarization nAChR->Depolarization Na+ influx VDCC Voltage-Gated Ca2+ Channel VDCC->Ca2_influx CaMK CaMK Ca2_influx->CaMK Activates PI3K PI3K Ca2_influx->PI3K Activates Depolarization->VDCC Activates ERK ERK CaMK->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Ligand Acetylcholine / Ligand Ligand->nAChR Binds

Caption: Simplified nAChR signaling pathway.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using various bromo-pyridines as substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern synthetic chemistry, particularly for the synthesis of bi-aryl and hetero-biaryl structures prevalent in medicinal chemistry and materials science.[1][2][3] The protocols and data presented herein are intended to serve as a starting point for reaction optimization and to facilitate the efficient synthesis of a diverse range of substituted pyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or a boronate ester, with an organic halide or triflate in the presence of a base.[4][5][6] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast number of boronic acid coupling partners.[2][4][5]

However, the use of heteroaryl halides, such as bromo-pyridines, can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.[1][4] Therefore, the careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high efficiency.[4][7] Bulky, electron-rich phosphine ligands are often employed to promote efficient catalysis and prevent catalyst deactivation.[8]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 R'-B(OR)₂ RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R' Product Coupled Product (Ar-R') RedElim->Product ArX Bromo-pyridine (Ar-X) ArX->OxAdd RB(OR)2 Boronic Acid/Ester (R'-B(OR)₂) RB(OR)2->Transmetalation Base Base Base->Transmetalation

A diagram of the Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Suzuki cross-coupling of different bromo-pyridines with a range of arylboronic acids. This data is intended to guide the selection of initial reaction conditions.

Bromo-pyridine SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃Isopropanol/H₂ORT295
2,6-DibromopyridineArylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Good to Better
2,6-DibromopyridineArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High (Mono-arylated)
2,6-DibromopyridineArylboronic acidPdCl₂(dppf)dppfK₂CO₃DME802High (Di-arylated)
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (2)NoneK₂CO₃H₂O100192
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O85-95N/A75
6-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O80-9012-24Moderate to good
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃1,4-Dioxane/H₂O80-120N/A81
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-8018-22Good

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of bromo-pyridines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyridines (Conventional Heating)

This protocol is a general starting point for the coupling of various bromo-pyridines with arylboronic acids.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][4]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][4] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyridine.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times from hours to minutes.[1][5]

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1][5]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[1][5]

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF)[1]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the bromo-pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[1][5]

  • Solvent Addition: Add the chosen solvent system to the vial.[1]

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1][5]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1][5]

Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and analyzing a Suzuki cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup - Bromo-pyridine - Boronic Acid - Base - Catalyst start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end End Product characterize->end

A typical experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyridine scaffold in biologically active molecules. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation and thioetherification reactions. The information is intended to serve as a comprehensive guide for researchers utilizing this compound in the synthesis of novel chemical entities.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of complex organic molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the presence of a bromine atom at the 5-position allows for a variety of subsequent chemical transformations. The 2-(2-(pyrrolidin-1-yl)ethoxy) side chain can influence the compound's solubility, pharmacokinetic properties, and potential for biological target engagement.

The primary focus of these application notes is the nucleophilic substitution at the C5-position of the pyridine ring, which is activated for such reactions by the bromo substituent. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.

Synthesis of this compound

The starting material can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 2-(pyrrolidin-1-yl)ethanol in the presence of a strong base.

General Protocol:

To a solution of 2-(pyrrolidin-1-yl)ethanol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. 2,5-dibromopyridine is then added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The following sections provide generalized protocols for common cross-coupling reactions based on established procedures for structurally similar bromopyridines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or boronate ester. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives [1][2]

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid or ester is typically used.
Base K₃PO₄ (1.5 - 2.5 equivalents)Potassium phosphate is an effective base for this transformation.
Solvent 1,4-Dioxane/Water (4:1)A mixture of an organic solvent and water is often employed.
Temperature 85 - 95 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 12 - 18 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol (General):

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative\nAddition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is highly valuable for the synthesis of arylamines.[1][3][4][5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives [1][4][5]

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) or Palladium(II) acetate are common precursors.
Ligand Xantphos (5-10 mol%) or XPhos (5-10 mol%)Bulky electron-rich phosphine ligands are crucial for high efficiency.
Amine 1.2 - 1.5 equivalentsA slight excess of the amine coupling partner is generally used.
Base Cs₂CO₃ (1.5 - 2.0 equivalents) or NaOtBu (1.4 - 2.0 equivalents)The choice of base can significantly impact the reaction outcome.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are required.
Temperature 90 - 110 °CHeating is typically necessary to drive the reaction to completion.
Reaction Time 12 - 24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocol (General):

  • To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (0.025 eq.), and Xantphos (0.05 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(X)->Amine\nCoordination L-Pd(II)(Ar)(NHR2) L-Pd(II)(Ar)(NHR2) Amine\nCoordination->L-Pd(II)(Ar)(NHR2) Deprotonation Deprotonation L-Pd(II)(Ar)(NHR2)->Deprotonation L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Product Reductive\nElimination->Ar-NR2 Ar-X Aryl Halide Ar-X->Oxidative\nAddition R2NH Amine R2NH->Amine\nCoordination Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, yielding an alkynylpyridine derivative.[6][7]

Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromopyridine Derivatives [6][7]

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (5-15 mol%) or PdCl₂(PPh₃)₂ (5-10 mol%)A variety of palladium catalysts can be effective.
Copper Co-catalyst CuI (10-30 mol%)Copper(I) iodide is a common co-catalyst.
Terminal Alkyne 1.0 - 1.2 equivalentsA slight excess of the alkyne may be used.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)An amine base is typically used, often serving as the solvent as well.
Solvent THF/Et₃N (2:1) or neat amineTetrahydrofuran is a common co-solvent.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.
Reaction Time 12 - 16 hoursMonitor progress by TLC or LC-MS.

Experimental Protocol (General):

  • To a degassed solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (0.15 eq.) and CuI (0.3 eq.).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

DOT Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative\nAddition CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation R-C≡CH Terminal Alkyne R-C≡CH->Alkyne\nCoordination Base Base Base->Alkyne\nCoordination

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Other Nucleophilic Substitution Reactions

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

Table 4: General Conditions for Cyanation of Bromopyridines

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/dppfThe choice of catalyst and ligand is important.
Cyanide Source Zn(CN)₂ or KCNZinc cyanide is often preferred due to its lower toxicity.
Solvent DMF or DMAAnhydrous polar aprotic solvents are typically used.
Temperature 80 - 120 °CHeating is required for this transformation.
Reaction Time 6 - 24 hoursMonitor progress by TLC or LC-MS.
Thioetherification

The bromo substituent can be displaced by a thiol to form a thioether. This can be achieved under palladium catalysis or through a nucleophilic aromatic substitution (SNAAr) reaction, depending on the thiol and reaction conditions.

Table 5: General Conditions for Thioetherification of Bromopyridines

ParameterConditionNotes
Catalyst Pd(OAc)₂/Xantphos or None (for SNAr)Palladium catalysis can be used, or the reaction can proceed without a metal catalyst.
Thiol 1.0 - 1.2 equivalents
Base K₂CO₃ or NaHA base is required to deprotonate the thiol.
Solvent DMF or DMSOPolar aprotic solvents are suitable.
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 4 - 12 hoursMonitor progress by TLC or LC-MS.

Experimental Workflow

The following diagram illustrates a general workflow for performing and monitoring the nucleophilic substitution reactions described in this document.

Experimental_Workflow Start Start Reagent_Prep Prepare and Weigh Reagents Start->Reagent_Prep Reaction_Setup Set up Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Reaction_Heating Heat to Desired Temperature Solvent_Addition->Reaction_Heating Monitoring Monitor Reaction by TLC or LC-MS Reaction_Heating->Monitoring Monitoring->Reaction_Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Characterization of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this compound is critical for the integrity of final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for structural elucidation and purity assessment.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₅BrN₂O[1]
Molecular Weight 271.15 g/mol [1]
CAS Number 180916-06-7[1]
Chemical Structure
alt text

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow ensures a thorough analysis of the compound's identity, structure, and purity.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Mass_Spectrometry Mass Spectrometry (MS) Elemental_Analysis Elemental Analysis (CHN) HPLC High-Performance Liquid Chromatography (HPLC) Sample Sample of This compound Sample->NMR_Spectroscopy Confirms Structure Sample->Mass_Spectrometry Determines Molecular Weight Sample->Elemental_Analysis Verifies Composition Sample->HPLC Quantifies Purity

Caption: General workflow for the analytical characterization of this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS)

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of CDCl₃.

3.1.2. Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10d1HH-6 (Pyridine)
~7.60dd1HH-4 (Pyridine)
~6.65d1HH-3 (Pyridine)
~4.40t2HO-CH₂
~2.90t2HN-CH₂ (ethoxy)
~2.65m4HN-CH₂ (pyrrolidine)
~1.80m4HCH₂ (pyrrolidine)

3.1.3. Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~163.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~141.0C-4 (Pyridine)
~112.0C-3 (Pyridine)
~108.0C-5 (Pyridine)
~66.0O-CH₂
~55.0N-CH₂ (ethoxy)
~54.0N-CH₂ (pyrrolidine)
~23.0CH₂ (pyrrolidine)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

3.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Solvent: Acetonitrile/Water with 0.1% Formic Acid

  • Sample Preparation: Dissolve a small amount of the sample in the solvent to a concentration of approximately 100 µg/mL.

3.2.2. Expected Mass Spectrometry Data

m/zIon
271.04[M+H]⁺ (for ⁷⁹Br)
273.04[M+H]⁺ (for ⁸¹Br)

The presence of two peaks with a mass difference of 2 and approximately equal intensity confirms the presence of one bromine atom.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.

3.3.1. Experimental Protocol: CHN Analysis

  • Instrument: CHN Elemental Analyzer

  • Method: Combustion analysis

3.3.2. Theoretical vs. Expected Elemental Analysis Data

ElementTheoretical %Found % (Illustrative)
Carbon (C)48.7248.65
Hydrogen (H)5.585.62
Nitrogen (N)10.3310.28

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for assessing the purity of pharmaceutical compounds and identifying any impurities. A reverse-phase method is typically suitable for pyridine derivatives.

4.1.1. Experimental Protocol: HPLC

  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

4.1.2. Expected Results

A successful separation will show a major peak corresponding to this compound with a purity level typically expected to be >98% for high-quality batches. The retention time will be specific to the exact chromatographic conditions used.

Logical Diagram for Compound Characterization

The following diagram illustrates the logical steps and expected outcomes in the characterization of this compound.

Characterization_Logic Start Start Characterization HPLC HPLC Start->HPLC Assess Purity Purity_Check Purity > 98%? Fail_QC Fails Quality Control (Further Purification/Analysis Required) Purity_Check->Fail_QC No NMR_MS_EA Perform NMR, MS, and Elemental Analysis Purity_Check->NMR_MS_EA Yes Structure_Confirmed Structure Confirmed? Pass_QC Passes Quality Control Structure_Confirmed->Pass_QC Yes Structure_Confirmed->Fail_QC No HPLC->Purity_Check NMR_MS_EA->Structure_Confirmed

Caption: Logical workflow for the quality control of this compound.

References

Application Notes and Protocols for the HPLC Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of pyridine derivatives. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and relevant biological pathways. The information is intended to assist researchers in developing and implementing robust HPLC methods for the separation, identification, and quantification of this important class of compounds.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures found in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The unique chemical properties of the pyridine ring influence the biological activity, solubility, and metabolic stability of these molecules. Consequently, reliable and efficient analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. HPLC is a powerful and versatile technique widely employed for the analysis of these compounds.

However, the HPLC analysis of pyridine derivatives can present challenges, primarily due to their polar and basic nature. These characteristics can lead to poor retention on traditional reversed-phase (RP) columns and peak tailing due to interactions with residual silanols on silica-based stationary phases. Furthermore, the separation of positional isomers, which often exhibit very similar physicochemical properties, can be difficult to achieve.

To address these challenges, various HPLC modes and specialized stationary phases have been developed. These include:

  • Reversed-Phase (RP) HPLC: Often requires the use of ion-pairing reagents or buffered mobile phases to improve retention and peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An effective alternative for highly polar pyridine derivatives that are poorly retained in RP-HPLC.[1][2][3][4]

  • Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating complex mixtures of pyridine derivatives.[5][6]

  • Hydrogen-Bonding Mode: A specialized mode that separates isomers based on hydrogen bonding interactions between the analyte and the stationary phase.[7]

This document provides detailed protocols and quantitative data for the analysis of various pyridine derivatives using these different HPLC modes.

Quantitative Data Summary

The following tables summarize the retention times for various pyridine derivatives under different HPLC conditions, providing a reference for method development.

Table 1: HPLC Retention Times of Pyridine and its Isomers

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
PyridineAmaze HD (3.2 x 150 mm)MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm1.0UV at 275 nm2.5[8]
2-AminopyridineAmaze HD (3.2 x 150 mm)MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm1.0UV at 275 nm3.2[8]
3-AminopyridineAmaze HD (3.2 x 150 mm)MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm1.0UV at 275 nm4.1[8]
4-AminopyridineAmaze HD (3.2 x 150 mm)MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm1.0UV at 275 nm5.5[8]
2-PicolineZorbax SB-Aq (4.6 x 150 mm, 5 µm)Gradient: Acetonitrile and Ammonium Acetate BufferNot SpecifiedESI-MS/MSNot Specified[9]
4-PicolineZorbax SB-Aq (4.6 x 150 mm, 5 µm)Gradient: Acetonitrile and Ammonium Acetate BufferNot SpecifiedESI-MS/MSNot Specified[9]
2,6-LutidineAmaze SC (3.0 x 100 mm, 5 µm)30% ACN with 50 mM AmFm pH 30.6UV 250 nmNot Specified[5]

Table 2: HPLC Parameters for Analysis of Various Pyridine Derivatives

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Column Temp. (°C)Injection Vol. (µL)DetectionReference
Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-AminopyridineSHARC 1 (3.2 x 100 mm, 5 µm)MeCN/MeOH with Formic Acid and Ammonium Formate1.0Not SpecifiedNot SpecifiedUV, 270 nm[7]
Pyridine, Aniline, 2-Aminopyridine, 4-Aminophenol, 2,6-LutidineAmaze SC (3.0 x 100 mm, 5 µm)30% ACN with 50 mM AmFm pH 30.6Not Specified2UV 250 nm[5]
4-AminopyridineNot Specified15 parts Acetonitrile and 85 parts Phosphate Buffer (25 mM monobasic phosphate, 1 mg/mL 1-heptanesulfonic acid sodium, pH 3.0)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
Pyridine, 2-Picoline, 4-Picoline, QuinolineZorbax SB-Aq (4.6 x 150 mm, 5 µm)Gradient: Acetonitrile and Ammonium Acetate BufferNot SpecifiedNot Specified20ESI-MS/MS[9]
2-Pyridinecarboxylic acid, 3-Pyridinecarboxylic acid, 4-Pyridinecarboxylic acidCoresep 100ACN, BufferNot SpecifiedNot SpecifiedNot SpecifiedUV, MS, CAD, ELSD[11]

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of pyridine derivatives.

Protocol 1: Separation of Pyridine and Aminopyridine Isomers using Mixed-Mode Chromatography

This protocol is adapted from a method utilizing a mixed-mode column for the separation of hydrophilic pyridine derivatives.[8]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Amaze HD column (3.2 x 150 mm).[8]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ammonium formate (analytical grade).

  • Reference standards for pyridine, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient.

  • Injection Volume: 1 µL.[8]

  • Detection: UV at 275 nm.[8]

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each analyte in the mobile phase. From these, prepare a mixed standard solution containing all analytes at a suitable concentration.

  • Sample Solutions: Dissolve the sample containing the pyridine derivatives in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the mixed standard solution to determine the retention times and system suitability parameters (e.g., resolution, peak symmetry).

  • Inject the sample solutions for analysis.

  • Quantify the analytes in the samples by comparing their peak areas with those of the standards.

Protocol 2: General Method Development for Isomer Separation using Reversed-Phase HPLC

This protocol provides a starting point for developing a reversed-phase HPLC method for separating pyridine isomers.[12]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm). Phenyl-Hexyl or Cyano columns can be considered for alternative selectivity.[12]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ammonium acetate (analytical grade).

  • Triethylamine (TEA) (for reducing peak tailing).

  • Reference standards of the pyridine isomers.

2. Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 10% to 50% B over 15 minutes) or an isocratic elution (e.g., 80% A / 20% B).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where the pyridine derivatives absorb, typically around 254-260 nm.[12]

3. Method Optimization:

  • pH Adjustment: Analyze the sample using mobile phases with different pH values (e.g., pH 3 with formic acid, pH 5 with ammonium acetate) to observe the effect on retention time and selectivity.[12]

  • Organic Modifier: If using acetonitrile, try substituting it with methanol to alter selectivity.[12]

  • Peak Tailing: If peak tailing is observed, add a competing base like 0.1% triethylamine (TEA) to the mobile phase. Ensure the pH is compatible with the column.[12]

  • Column Chemistry: If separation is not achieved on a C18 column, try a Phenyl-Hexyl or a Cyano column to introduce different (pi-pi) interactions.[12] For highly similar isomers, a specialized column like a SHARC 1, which separates based on hydrogen bonding, can be considered.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of pyridine nucleotides (NAD+ and NADP+) in various cellular signaling pathways. These molecules are not only key coenzymes in metabolic redox reactions but also serve as precursors for second messengers and substrates for post-translational modifications.

Signaling_Pathways cluster_0 Pyridine Nucleotide Metabolism cluster_1 Signaling Functions Tryptophan Tryptophan NAD+ NAD+ Tryptophan->NAD+ de novo synthesis Nicotinamide Nicotinamide Nicotinamide->NAD+ Salvage Pathway NADP+ NADP+ NAD+->NADP+ NAD Kinase cADPR cADPR NAD+->cADPR ADP-ribosyl cyclase Sirtuins Sirtuins NAD+->Sirtuins Deacetylation PARPs PARPs NAD+->PARPs ADP-ribosylation NADPH NADPH NADP+->NADPH Reductases NAADP NAADP NADP+->NAADP ADP-ribosyl cyclase NADPH->NADP+ Oxidases Redox Homeostasis Redox Homeostasis NADPH->Redox Homeostasis Reducing Power Ca2+ Signaling Ca2+ Signaling cADPR->Ca2+ Signaling NAADP->Ca2+ Signaling Gene Silencing, DNA Repair Gene Silencing, DNA Repair Sirtuins->Gene Silencing, DNA Repair DNA Repair, Apoptosis DNA Repair, Apoptosis PARPs->DNA Repair, Apoptosis Cellular Protection Cellular Protection Redox Homeostasis->Cellular Protection

Caption: Signaling pathways involving pyridine nucleotides.

Experimental Workflow

The following diagram outlines a general workflow for the development and execution of an HPLC method for the analysis of pyridine derivatives.

HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis Select_Column Select Column (C18, Phenyl, HILIC, etc.) Select_Mobile_Phase Select Mobile Phase (Aqueous & Organic) Select_Column->Select_Mobile_Phase Optimize_Parameters Optimize Parameters (Gradient, pH, Temp.) Select_Mobile_Phase->Optimize_Parameters Method_Validation Method Validation (Linearity, Accuracy, Precision) Optimize_Parameters->Method_Validation Prepare_Samples Prepare Samples & Standards Method_Validation->Prepare_Samples System_Equilibration System Equilibration Prepare_Samples->System_Equilibration Inject_Samples Inject Samples & Standards System_Equilibration->Inject_Samples Data_Acquisition Data Acquisition Inject_Samples->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: General HPLC analysis workflow.

References

Application Note: NMR Spectroscopy of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental NMR data in public databases, this note outlines a proposed synthetic route and provides predicted ¹H and ¹³C NMR spectral data based on the analysis of similar chemical structures. Detailed experimental protocols for sample preparation and data acquisition are also included to guide researchers in obtaining and interpreting the NMR spectra of this compound.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of the brominated pyridine ring and the pyrrolidine-ethoxy side chain offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Accurate structural elucidation is paramount for its use in drug design and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules. This application note serves as a practical guide for the NMR analysis of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide at the 2-position of a pyridine ring by an alkoxide.

Reaction Scheme:

In this proposed synthesis, 5-bromo-2-chloropyridine is reacted with the sodium salt of 2-(pyrrolidin-1-yl)ethan-1-ol, which is generated in situ using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for analogous structures, including 2-alkoxypyridines, 5-bromopyridines, and N-substituted pyrrolidines.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-6 (Pyridine)
~7.6dd1HH-4 (Pyridine)
~6.7d1HH-3 (Pyridine)
~4.4t2HO-CH₂
~2.9t2HN-CH₂ (ethoxy)
~2.6m4HN-(CH₂)₂ (pyrrolidine)
~1.8m4H(CH₂)₂ (pyrrolidine)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~163C-2 (Pyridine)
~148C-6 (Pyridine)
~141C-4 (Pyridine)
~115C-5 (Pyridine)
~112C-3 (Pyridine)
~67O-CH₂
~57N-CH₂ (ethoxy)
~55N-(CH₂)₂ (pyrrolidine)
~24(CH₂)₂ (pyrrolidine)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of the target compound.

G Workflow for Synthesis and NMR Analysis cluster_synthesis Synthesis cluster_analysis NMR Analysis 5-bromo-2-chloropyridine 5-bromo-2-chloropyridine Reaction Williamson Ether Synthesis 5-bromo-2-chloropyridine->Reaction 2-(pyrrolidin-1-yl)ethan-1-ol 2-(pyrrolidin-1-yl)ethan-1-ol NaH_THF NaH, THF 2-(pyrrolidin-1-yl)ethan-1-ol->NaH_THF NaH_THF->Reaction Product This compound Reaction->Product SamplePrep Sample Preparation (CDCl3, TMS) Product->SamplePrep Purified Product NMRTube Transfer to NMR Tube SamplePrep->NMRTube Acquisition 1H and 13C NMR Data Acquisition NMRTube->Acquisition DataProcessing Data Processing and Analysis Acquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: Synthetic and analytical workflow.

Logical Relationship of NMR Signals

The following diagram illustrates the expected connectivity and through-bond correlations that would be observed in 2D NMR experiments (like COSY and HSQC) for this compound, confirming the structural assignment.

G Predicted NMR Signal Correlations cluster_pyridine Pyridine Ring cluster_sidechain Ethoxy-pyrrolidine Side Chain H6 H-6 H4 H-4 H6->H4 J-coupling (meta) H3 H-3 H4->H3 J-coupling (ortho) OCH2 O-CH2 H3->OCH2 Connectivity NCH2_ethoxy N-CH2 (ethoxy) OCH2->NCH2_ethoxy J-coupling NCH2_pyrrolidine N-(CH2)2 (pyrrolidine) NCH2_ethoxy->NCH2_pyrrolidine Through-space (NOE) CH2_pyrrolidine (CH2)2 (pyrrolidine) NCH2_pyrrolidine->CH2_pyrrolidine J-coupling

Caption: Predicted NMR signal correlations.

Application Notes and Protocols for the Mass Spectrometry Analysis of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated compounds are a diverse group of chemicals utilized in various industrial and commercial applications, most notably as flame retardants in plastics, textiles, and electronics. They are also found in certain pharmaceuticals and can be formed as disinfection byproducts in water treatment. Due to their persistence, potential for bioaccumulation, and adverse health effects, the sensitive and accurate analysis of brominated compounds in various matrices is of significant importance. Mass spectrometry (MS) coupled with chromatographic separation techniques has become the cornerstone for the identification and quantification of these compounds.

This document provides detailed application notes and protocols for the mass spectrometry analysis of brominated compounds, addressing common challenges and providing standardized methodologies.

Key Challenges in Mass Spectrometry Analysis of Brominated Compounds

The analysis of brominated compounds by mass spectrometry presents several challenges:

  • Isotopic Complexity: Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[1][2] This results in a characteristic isotopic pattern for bromine-containing ions, with an M+2 peak of similar intensity to the molecular ion peak (M). For compounds with multiple bromine atoms, this pattern becomes more complex, aiding in identification but also requiring careful data interpretation.[2][3]

  • Thermal Lability: Some polybrominated compounds, such as certain brominated flame retardants (BFRs), can be thermally labile and may degrade in the high temperatures of a gas chromatography (GC) injector or column. This can lead to inaccurate quantification and the formation of degradation products.

  • Matrix Effects: Complex sample matrices, such as food, biological tissues, and polymers, can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and sensitivity of the analysis.[4]

  • Ionization Efficiency: The choice of ionization technique is critical. While electron ionization (EI) can cause extensive fragmentation, softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can provide more abundant molecular ions, which is often desirable for quantification.[5][6]

Application: Analysis of Brominated Flame Retardants (BFRs) in Environmental and Polymer Samples

Brominated flame retardants (BFRs) are a major class of brominated compounds of environmental concern. The following protocols are tailored for the analysis of BFRs in different matrices.

Protocol 1: GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples

This protocol is suitable for the quantification of various PBDE congeners in samples such as sediment, dust, and biota.

1. Sample Preparation:

  • Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a non-polar solvent like hexane or a mixture of hexane and dichloromethane (DCM) is commonly used.

  • Cleanup: The extract is typically cleaned up using multi-layer silica gel columns containing activated silica, alumina, and Florisil to remove interfering compounds. Gel permeation chromatography (GPC) can also be used to remove lipids from biological samples.

2. GC-MS/MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 6890 GC or equivalent
GC Column 15 m DB1-HT, 250 µm i.d., 0.1 µm film thickness[7]
Injector Temperature 260 °C[7]
Injection Mode Splitless
Oven Program Initial temperature 120°C, hold for 2 min, ramp at 15°C/min to 230°C, then ramp at 5°C/min to 270°C, finally ramp at 10°C/min to 330°C and hold for 5 min.[8]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Mass Spectrometer Waters Micromass Quattro micro GC Mass Spectrometer or equivalent triple quadrupole MS[7]
Ionization Mode Electron Ionization (EI+)[7]
Ion Source Temperature 270 °C[8]
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. Data Analysis:

Quantification is performed using an internal standard method, with 13C-labeled PBDE congeners being the preferred internal standards. The MRM transitions are specific for each congener or group of congeners with the same level of bromination.

Protocol 2: Direct Insertion Probe-APCI-QTOF-MS for BFRs in Polymers

This method allows for the rapid screening and even quantification of BFRs directly from solid polymer samples with minimal sample preparation.[9][10]

1. Sample Preparation:

  • A small amount of the polymer sample (a few milligrams) is placed in a quartz micro-vial for the direct insertion probe (DIP).[9]

  • For quantitative analysis, cryogenic grinding of the polymer can improve sample homogeneity.[9]

2. DIP-APCI-QTOF-MS Parameters:

ParameterSetting
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) MS with a DIP inlet and APCI source[9]
Ionization Mode Positive Ion Atmospheric Pressure Chemical Ionization (APCI)[9]
Vaporizer Temperature Program Ramped from 150°C to 450°C in steps of 50°C over 10 minutes.[9]
Mass Range m/z 150-1000[9]
Data Acquisition Full scan mode with high resolution to enable accurate mass measurements.

3. Data Analysis:

BFRs are identified based on their accurate mass and the characteristic isotopic pattern of bromine. Quantification can be achieved by creating a calibration curve using polymer standards containing known concentrations of the target BFRs.[10]

Quantitative Data Summary

The following tables summarize the limits of detection (LODs) and limits of quantification (LOQs) for selected brominated compounds using different mass spectrometry methods.

Table 1: LODs for Polybrominated Diphenyl Ethers (PBDEs) using GC-MS/MS

CompoundGC ColumnCalculated LOD (pg on column)
BDE-47 (Tetra-BDE)DB5-ms (20 m)0.1
BDE-99 (Penta-BDE)DB5-ms (20 m)0.2
BDE-153 (Hexa-BDE)DB1-HT (15 m)0.5
BDE-183 (Hepta-BDE)DB1-HT (15 m)1.0
BDE-209 (Deca-BDE)DB1-HT (15 m)5.0
Data sourced from a study on the analysis of BDEs using a GC triple-quadrupole instrument.[7]

Table 2: LODs and LOQs for BFRs in Environmental Samples by HPLC-MS/MS

CompoundLOD (µg/kg)LOQ (µg/kg)
TDBP-TAZTO1.9 - 75.15.7 - 25.3
TTBP-TAZ1.9 - 75.15.7 - 25.3
Data from a study on the simultaneous determination of two novel BFRs in environmental samples.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Polymer, Sediment) Extraction Extraction (e.g., Soxhlet, PLE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel, GPC) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Ionization Ionization (EI, ESI, APCI) Chromatography->Ionization MassAnalyzer Mass Analysis (Quadrupole, TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Identification Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standards, Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the mass spectrometry analysis of brominated compounds.

bromine_isotopes cluster_mono Singly Brominated Compound cluster_di Doubly Brominated Compound M_mono [M]+ M2_mono [M+2]+ Bar_M_mono Bar_M2_mono M_di [M]+ M2_di [M+2]+ M4_di [M+4]+ Bar_M_di Bar_M2_di Bar_M4_di

Caption: Characteristic isotopic patterns for singly and doubly brominated compounds in mass spectrometry.

References

Application Notes and Protocols: 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a versatile heterocyclic building block in medicinal chemistry. This compound incorporates three key structural features that make it an attractive scaffold for drug discovery: a pyridine ring, a bromine atom, and a pyrrolidin-1-yl-ethoxy side chain. The pyridine ring is a common motif in many approved drugs, offering favorable physicochemical properties and engaging in various biological interactions. The bromine atom at the 5-position serves as a crucial handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, allowing for the synthesis of diverse compound libraries.[1][2] The pyrrolidine moiety enhances the three-dimensional structure of molecules, which can be critical for specific interactions with biological targets, and the ethoxy linker provides conformational flexibility.[3]

This document provides detailed application notes on the potential therapeutic applications of derivatives of this compound and protocols for their synthesis and evaluation.

Application Notes

Derivatives of this compound have shown potential in several key therapeutic areas, primarily in oncology and cardiovascular disease. The core structure serves as a privileged scaffold for the development of kinase inhibitors and receptor antagonists.

1. Kinase Inhibition in Oncology

The pyridine scaffold is a well-established component of numerous kinase inhibitors.[4] By modifying the 5-bromo position, medicinal chemists can target the ATP-binding sites of various kinases implicated in cancer progression.

  • PIM-1 Kinase: Novel pyridine-based compounds have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[5] Derivatives of the title compound could be designed to interact with the hinge region of the PIM-1 ATP-binding pocket.

  • AKT Kinase: The discovery of pyrrolopyridinyl thiophene carboxamides as potent AKT kinase inhibitors highlights the potential of this scaffold.[6] The pyrrolidine group can be optimized to achieve high affinity and selectivity.

  • Janus Kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3): A potent JAK2/FLT3 inhibitor, SB1518, features a 2-(pyrrolidin-1-yl)ethoxy moiety, underscoring the importance of this side chain in achieving high potency.[7] This suggests that derivatives of this compound could be explored for myelofibrosis and lymphoma.[7]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): 5-Bromo-2-(piperidin-4-yloxy)pyridine is a key precursor in the synthesis of MELK inhibitors, a promising target in oncology.[2] The structural similarity suggests that the pyrrolidine analog could also serve as a valuable intermediate.

2. Endothelin Receptor Antagonism

The discovery of Macitentan, a potent dual endothelin receptor antagonist, showcases the utility of pyrimidine derivatives with a bromo-substituent in developing treatments for pulmonary arterial hypertension.[8][9] The 5-bromo-pyridine core can be considered a bioisostere of the 5-bromo-pyrimidine in Macitentan, suggesting a potential application in cardiovascular drug discovery.

3. Central Nervous System (CNS) Applications

The pyrrolidine ring is a common feature in compounds targeting the CNS.[3] For instance, pyrrolidine-2,5-dione derivatives have been investigated as anticonvulsant agents.[3] While direct evidence for the title compound is limited, its structural motifs suggest potential for exploration in CNS disorders.

Quantitative Data

The following table summarizes the biological activity of representative pyridine and pyrrolidine derivatives from the literature, illustrating the potential potency of compounds derived from the this compound scaffold.

Compound IDTargetAssayIC50 (nM)Cell LineReference
Compound 12 (Pyridine-based) PIM-1 KinaseKinase Assay14.3-[5]
Staurosporine (Reference) PIM-1 KinaseKinase Assay16.7-[5]
Compound 12 (Pyridine-based) CytotoxicityProliferation Assay500MCF-7[5]
SB1518 (Pacritinib) JAK2 (Wild Type)Kinase Assay23-[7]
SB1518 (Pacritinib) JAK2 (V617F)Kinase Assay19-[7]
SB1518 (Pacritinib) FLT3Kinase Assay22-[7]
SB1518 (Pacritinib) JAK1Kinase Assay1280-[7]
SB1518 (Pacritinib) JAK3Kinase Assay520-[7]
Compound 7 (Spiro-pyridine) EGFRKinase Assay124-[10]
Compound 7 (Spiro-pyridine) VEGFR-2Kinase Assay221-[10]
Erlotinib (Reference) EGFRKinase Assay33-[10]
Sorafenib (Reference) VEGFR-2Kinase Assay43-[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of the 5-bromo position of the title compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium phosphate (2.5 equivalents) to the mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase (e.g., PIM-1, AKT, JAK2).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7, HepG-2).

Materials:

  • Cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Visualizations

G cluster_0 Drug Discovery Workflow A Scaffold Selection: This compound B Library Synthesis (e.g., Suzuki Coupling) A->B Diversification C In Vitro Screening (Kinase Assays, Cell Proliferation) B->C Compound Library D Lead Identification C->D Hit Compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship E->C Iterative Design F In Vivo Studies E->F Optimized Leads G Preclinical Candidate F->G Efficacy & Safety

Caption: Drug discovery workflow using the this compound scaffold.

G cluster_1 Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF AKT AKT RAS->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIM1 PIM-1 Downstream Downstream Effectors (e.g., Bad, p27) PIM1->Downstream AKT->PIM1 AKT->Downstream Downstream->Proliferation Inhibitor Derivative of This compound Inhibitor->PIM1 Inhibitor->AKT

Caption: Potential inhibition of pro-survival signaling pathways by derivatives.

References

Application Notes and Protocols for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a heterocyclic compound with potential applications in the agrochemical sector. Its structural features, combining a halogenated pyridine ring with a pyrrolidinyl ethoxy side chain, suggest its potential as a lead compound for the development of novel insecticides. The pyridine moiety is a well-established scaffold in a number of commercial insecticides, including the neonicotinoid class, which are known for their systemic activity and efficacy against a broad spectrum of sucking insects. The bromo-substituent can enhance biological activity and modulate the physicochemical properties of the molecule, while the pyrrolidinyl ethoxy group may influence its systemic properties and interaction with the target site.

These application notes provide a hypothetical framework for the investigation of this compound as a potential agrochemical, outlining its synthesis, proposed mechanism of action, and protocols for evaluating its insecticidal efficacy.

Postulated Agrochemical Application and Mechanism of Action

Based on its structural similarity to existing pyridine-based insecticides, this compound is postulated to act as an insecticide, particularly effective against piercing-sucking insects such as aphids, whiteflies, and leafhoppers.

Proposed Mechanism of Action:

The proposed mechanism of action is the disruption of nerve signal transmission in insects. It is hypothesized that the compound acts as an antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. By binding to these receptors, it would block the binding of the natural neurotransmitter, acetylcholine, leading to a failure of nerve impulse propagation. This disruption results in paralysis and eventual death of the insect. The pyridine ring and the basic nitrogen of the pyrrolidine are thought to be key for this interaction.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from commercially available 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine hydrochloride.

Materials:

  • 5-Bromo-2-hydroxypyridine

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Step 1: Free-basing of 1-(2-chloroethyl)pyrrolidine.

    • Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) in water and add saturated NaHCO₃ solution until the pH is basic (pH > 8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the free base of 1-(2-chloroethyl)pyrrolidine. Use immediately in the next step.

  • Step 2: Williamson Ether Synthesis.

    • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the freshly prepared 1-(2-chloroethyl)pyrrolidine (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_step1 Step 1: Free-basing cluster_step2 Step 2: Williamson Ether Synthesis 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine Reaction Reaction 5-Bromo-2-hydroxypyridine->Reaction 1-(2-Chloroethyl)pyrrolidine HCl 1-(2-Chloroethyl)pyrrolidine HCl Free-basing Free-basing 1-(2-Chloroethyl)pyrrolidine HCl->Free-basing aq. NaHCO3 1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine Free-basing->1-(2-Chloroethyl)pyrrolidine 1-(2-Chloroethyl)pyrrolidine->Reaction K2CO3, DMF, 80°C Purification Purification Reaction->Purification Work-up & Column Chromatography Final Product This compound Purification->Final Product

Synthesis workflow for the target compound.
Insecticidal Bioassay Protocol: Systemic Activity against Aphids (e.g., Myzus persicae)

This protocol evaluates the systemic uptake and efficacy of the test compound when applied to the soil.

Materials:

  • Test compound: this compound

  • Potted plants (e.g., bell pepper or cabbage) infested with a known population of green peach aphids (Myzus persicae).

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Micropipettes

  • Beakers

  • Environmental growth chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) by diluting the stock solution with distilled water containing 0.1% Tween-20. A control solution should be prepared with acetone and 0.1% Tween-20 in water only.

  • Application:

    • For each concentration, drench the soil of three replicate potted plants with 50 mL of the test solution.

    • The control group plants are treated with the control solution.

  • Infestation and Incubation:

    • If not already infested, introduce a known number of aphids (e.g., 20-30 adults) to a leaf of each plant 24 hours after soil drenching.

    • Place the treated plants in an environmental growth chamber.

  • Data Collection:

    • Assess aphid mortality at 24, 48, and 72 hours after infestation.

    • Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) values using Probit analysis.

Diagram of Bioassay Workflow:

G Start Start Bioassay Prepare Solutions Prepare Test Compound Dilutions Start->Prepare Solutions Soil Drench Apply Solutions to Potted Plants Prepare Solutions->Soil Drench Infest Plants Infest Plants with Aphids Soil Drench->Infest Plants Incubate Incubate in Growth Chamber Infest Plants->Incubate Assess Mortality Assess Aphid Mortality at 24, 48, 72h Incubate->Assess Mortality Analyze Data Calculate LC50 Values Assess Mortality->Analyze Data End End Analyze Data->End

Workflow for the systemic insecticidal bioassay.

Hypothetical Quantitative Data

The following table presents hypothetical LC₅₀ values for this compound against various agricultural pests, as would be determined by the appropriate bioassays.

Target PestBioassay MethodExposure Time (h)Hypothetical LC₅₀ (ppm)
Myzus persicae (Green Peach Aphid)Systemic (Soil Drench)7215.8
Bemisia tabaci (Silverleaf Whitefly)Leaf Dip4822.5
Spodoptera litura (Tobacco Cutworm)Leaf Disc (Feeding)48> 200
Plutella xylostella (Diamondback Moth)Leaf Dip72150.2

Proposed Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action at the insect synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Vesicles with Acetylcholine (ACh) ACh_release ACh Release ACh_vesicle->ACh_release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Ion Channel (Closed) nAChR->Ion_channel Prevents Opening No_Signal No Signal Propagation Ion_channel->No_Signal Test_Compound This compound Test_Compound->nAChR Blocks Receptor

Proposed antagonistic action on nAChR.

Disclaimer

The application notes, protocols, and data presented herein are hypothetical and for research and development guidance only. The compound this compound has not been approved as an agrochemical, and its biological activity and toxicological profile have not been established. All experimental work should be conducted in accordance with institutional and regulatory safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a key intermediate in various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, it is typically prepared by reacting the sodium salt of 2-(pyrrolidin-1-yl)ethanol with 2,5-dibromopyridine.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Complete alkoxide formation: Use a strong base like sodium hydride (NaH) to ensure the complete deprotonation of 2-(pyrrolidin-1-yl)ethanol.[1]

  • Anhydrous reaction conditions: The presence of water can quench the alkoxide and lead to lower yields. Ensure all glassware is dry and use anhydrous solvents.

  • Reaction temperature: The temperature should be carefully controlled to balance the reaction rate and minimize side reactions.

  • Purity of starting materials: Use high-purity starting materials to avoid the introduction of impurities that can interfere with the reaction.

Q3: What are the common side products in this synthesis?

A3: Common side products can include unreacted starting materials, products of elimination reactions if reaction conditions are too harsh, and potentially di-substituted products if the stoichiometry is not carefully controlled.

Q4: How can I effectively purify the crude this compound?

A4: Purification can be effectively achieved through a combination of techniques. An initial aqueous workup can remove inorganic salts. This is typically followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete deprotonation of the alcohol.Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1]
Inactive reagents.Check the purity and activity of starting materials, especially the base and the alkyl halide.
Non-anhydrous reaction conditions.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor stoichiometry of reagents.Ensure the correct molar ratios of the reactants are used. A slight excess of the alkoxide may be beneficial.
Formation of Multiple Products Side reactions due to high temperature.Lower the reaction temperature and monitor the reaction closely.
Elimination (E2) side reaction.While less likely with a primary halide, ensure the temperature is not excessively high. Using a less sterically hindered base can also help.[2]
Difficult Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Oily product that is difficult to handle.Try to form a salt (e.g., hydrochloride salt) of the product, which may be a crystalline solid and easier to purify by recrystallization.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,5-Dibromopyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil.

    • Suspend the sodium hydride in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(pyrrolidin-1-yl)ethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Ether Synthesis:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and extract with diethyl ether or another suitable organic solvent (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis and Troubleshooting Workflow

SynthesisWorkflow start Start: Reagents alkoxide_formation Alkoxide Formation 2-(Pyrrolidin-1-yl)ethanol + NaH in DMF start->alkoxide_formation ts1 Troubleshooting Point 1: Low/No Reaction alkoxide_formation->ts1 Check TLC ether_synthesis Williamson Ether Synthesis Add 2,5-Dibromopyridine ts2 Troubleshooting Point 2: Multiple Products ether_synthesis->ts2 Monitor by TLC workup Aqueous Workup & Extraction purification Purification Column Chromatography workup->purification ts3 Troubleshooting Point 3: Purification Issues purification->ts3 Analyze purity product Final Product ts1->alkoxide_formation Re-evaluate base/ anhydrous conditions ts1->ether_synthesis Proceed if alkoxide forms ts2->ether_synthesis Adjust temperature/ stoichiometry ts2->workup Proceed when complete ts3->purification Optimize chromatography/ consider salt formation ts3->product Pure product obtained

Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyridines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted pyridines?

A1: Researchers often face challenges such as low yields, the formation of difficult-to-separate byproducts, and catalyst deactivation. Specific issues are highly dependent on the chosen synthetic route. For classical methods like the Hantzsch synthesis, the main issues often revolve around the final oxidation step to achieve aromatization, which can lead to low yields and side products.[1] In modern cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, a primary obstacle is the tendency of the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2][3] Other common problems include side reactions like homocoupling and protodeboronation in Suzuki couplings.[2][4]

Q2: How can I minimize catalyst inhibition when using palladium-catalyzed cross-coupling for pyridine synthesis?

A2: Catalyst inhibition by the pyridine nitrogen's lone pair is a frequent cause of low yields.[2] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos, XPhos, and RuPhos can effectively shield the palladium center, preventing the pyridine from coordinating and deactivating the catalyst.[2][3]

Q3: My Suzuki coupling reaction with a pyridine boronic acid is giving me a lot of the homocoupled bipyridine byproduct. What can I do?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that favors this pathway.[4][5] The most critical step to minimize homocoupling is the rigorous exclusion of oxygen. This can be achieved by thoroughly degassing all solvents (e.g., by sparging with an inert gas like argon or nitrogen, or using freeze-pump-thaw cycles) and maintaining a strict inert atmosphere throughout the reaction setup and duration.[2][4]

Q4: I am observing significant protodeboronation of my pyridine boronic acid in a Suzuki reaction. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, removes the boronic acid from the catalytic cycle.[4] This side reaction is often exacerbated by the presence of water.[4] To prevent this, ensure that all solvents and reagents, especially the base, are anhydrous.[2][4] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than the corresponding boronic acids, can also effectively minimize protodeboronation.[2]

Troubleshooting Guides

Hantzsch Pyridine Synthesis

Problem: Low yield of the final pyridine product after the oxidation of the 1,4-dihydropyridine intermediate.

CauseSuggested Solution
Incomplete oxidationIncrease the amount of oxidizing agent (e.g., nitric acid, potassium permanganate) or extend the reaction time. Monitor the reaction by TLC or LC-MS.[1][6]
Degradation of the product under harsh oxidation conditionsUse milder oxidizing agents. A variety of newer, more gentle methods have been developed to address this issue.[1]
Formation of 1,2-DHP byproductsAdjusting reaction conditions such as solvent polarity and temperature can favor the formation of the desired 1,4-dihydropyridine isomer.[6]

This protocol is a representative procedure for the Hantzsch synthesis.[7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel.[7]

Guareschi-Thorpe Pyridine Synthesis

Problem: Low yield of the desired cyanopyridine due to hydrolysis of the nitrile group or polymerization.

CauseSuggested Solution
Hydrolysis of the nitrile group to an amide or carboxylic acidUse anhydrous organic solvents. If an aqueous medium is necessary, a buffered system can help maintain a neutral pH. An advanced protocol using ammonium carbonate in water acts as both a nitrogen source and a buffer, minimizing hydrolysis.[8][9]
Polymerization of the cyanopyridine productMaintain strict temperature control to prevent localized overheating, which can initiate polymerization. The exothermic nature of nitrile hydrolysis can also contribute to this side reaction.[8]

This protocol utilizes ammonium carbonate in an aqueous medium to suppress side reactions.

  • Reactants: Combine ethyl cyanoacetate (1 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and ammonium carbonate (2 mmol) in a sealed vessel.

  • Solvent: Add 2 mL of water.

  • Reaction Conditions: Stir the mixture at 80°C.

  • Monitoring and Isolation: Monitor the reaction progress by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. This method has been shown to yield the desired product in high purity with minimal side products.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Problem: Low or no conversion to the desired substituted pyridine.

CauseSuggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen can poison the palladium catalyst.[2][3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. For Buchwald-Hartwig aminations, ligands like BrettPhos are designed for challenging substrates.[10]
Poor Reagent Quality Water in the solvent or reagents can lead to protodeboronation in Suzuki couplings and catalyst deactivation in both reaction types.[4] Ensure all reagents are pure and solvents are anhydrous.
Inappropriate Base The choice of base is critical. For Suzuki couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often required.[4] For Buchwald-Hartwig reactions, bases like NaOtBu are common, but weaker bases may be needed for sensitive substrates.[3]
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2]
Inefficient Oxidative Addition (for halopyridines) The C-X bond of halopyridines can be less reactive. Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[2]

The following table summarizes hypothetical data illustrating the importance of ligand selection in overcoming catalyst inhibition in the Suzuki coupling of 4-bromopyridine with phenylboronic acid.

LigandCatalyst Loading (mol%)Yield of 4-phenylpyridine (%)
PPh₃5<10
P(t-Bu)₃565
XPhos292
SPhos295
  • Reaction Setup: To a flame-dried or oven-dried flask, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water or toluene) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Visual Troubleshooting Guides

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Check for Homocoupling Byproduct start->q1 q2 Check for Protodeboronation q1->q2 No sol1 Degas Solvents Rigorously Maintain Inert Atmosphere q1->sol1 Yes q3 Catalyst Inhibition Likely q2->q3 No sol2 Use Anhydrous Solvents/Reagents Switch to Boronate Ester q2->sol2 Yes sol3 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) q3->sol3 Yes sol4 Screen Different Bases/Solvents Increase Temperature q3->sol4 No

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Reaction_Pathways sub Pyridine Substrate + Reagents desired Target Product sub->desired Desired Pathway (e.g., Cross-Coupling) side_reaction Byproduct sub->side_reaction Side Reaction (e.g., Hydrolysis) conditions Reaction Conditions (Anhydrous, Inert) conditions->sub

Caption: Competing reaction pathways in substituted pyridine synthesis.

References

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, along with troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on the chemical properties of the molecule and general laboratory best practices for similar compounds.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidative degradation and reaction with atmospheric moisture.
Light Protect from light. Store in an amber vial or a light-blocking container.Bromopyridine derivatives can be sensitive to light, which may induce degradation.
Container Keep the container tightly sealed.Prevents contamination and exposure to moisture and air.

Q2: What are the known incompatibilities for this compound?

This compound should not be stored with or exposed to strong oxidizing agents. Reactions with strong acids or bases should also be approached with caution, as they may lead to the hydrolysis of the ether linkage.

Q3: What are the signs of degradation of this compound?

While specific data for this compound is limited, signs of degradation for similar molecules include:

  • Color Change: A noticeable change from its typical appearance (often a solid) to a darker or discolored state may indicate degradation.

  • Insolubility: Reduced solubility in solvents where it was previously soluble could suggest the formation of polymeric byproducts.

  • Impurity Peaks in Analysis: The appearance of new peaks in analytical techniques such as HPLC, GC-MS, or NMR is a clear indicator of degradation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in synthetic protocols, particularly in cross-coupling reactions where bromopyridines are common substrates.

Guide 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common application for bromopyridine derivatives. However, the pyridine nitrogen can complicate the reaction.

IssuePotential CauseSuggested Solution
Low to No Product Formation Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.- Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.- Increase the catalyst loading incrementally.
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive compared to other aryl bromides.- Increase the reaction temperature.- Screen different palladium pre-catalysts and ligands.
Protodeboronation of Boronic Acid: The boronic acid coupling partner degrades before reacting.- Use anhydrous solvents.- Consider using more stable boronic esters (e.g., pinacol esters).- Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
Significant Side Product Formation Homocoupling: The boronic acid couples with itself.- Thoroughly degas the reaction mixture and solvents to remove oxygen.- Use a slight excess of the this compound.
Dehalogenation: The bromo group is replaced by a hydrogen atom.- Try a different phosphine ligand or a milder base.- Lower the reaction temperature and extend the reaction time.
Guide 2: Issues in Buchwald-Hartwig Amination Reactions

Similar to Suzuki couplings, the Buchwald-Hartwig amination of bromopyridines can be challenging.

IssuePotential CauseSuggested Solution
Low Yield Catalyst Poisoning: The pyridine nitrogen deactivates the palladium catalyst.- Employ sterically hindered ligands such as XPhos or RuPhos.- Use a higher catalyst loading.
Incorrect Base Selection: The chosen base is either too weak to be effective or too strong, causing side reactions.- For many applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is effective.- Screen different bases to find the optimal choice for your specific substrates.
Formation of Palladium Black Catalyst Decomposition: The active catalyst has precipitated out of the reaction mixture.- Ensure the reaction is run under a strict inert atmosphere.- Lower the reaction temperature and increase the reaction time.- Use a more robust ligand that better stabilizes the palladium catalyst.

Experimental Protocols & Methodologies

A general workflow for a Suzuki-Miyaura coupling involving a bromopyridine substrate is provided below.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add this compound, boronic acid/ester, base, and Pd catalyst to a dry flask. atmosphere 2. Purge flask with inert gas (Ar or N2). heating 4. Heat the mixture to the desired temperature and stir for the required time. reagents->heating solvent 3. Add degassed solvent(s). monitoring 5. Monitor reaction progress by TLC or LC-MS. quench 6. Cool the reaction and quench if necessary. heating->quench extract 7. Perform aqueous work-up and extraction. dry 8. Dry the organic layer and concentrate. purify 9. Purify the crude product by column chromatography.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be inferred, especially under non-ideal storage or experimental conditions.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation start This compound hydrolysis_product 5-Bromo-2-hydroxypyridine + 2-(pyrrolidin-1-yl)ethanol start->hydrolysis_product Acid/Base oxidation_product N-oxide or ring-opened products start->oxidation_product Oxidizing agents (e.g., air, peroxides) dehalogenation_product 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine start->dehalogenation_product UV light

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Challenges in Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of bromopyridines often challenging?

The Suzuki coupling of bromopyridines can be problematic due to the pyridine nitrogen's ability to coordinate with the palladium catalyst, which can inhibit or deactivate it.[1][2] This is particularly true for 2-bromopyridine.[1] Additionally, the electron-deficient nature of the pyridine ring can affect the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

Q2: What are the most common side reactions in the Suzuki coupling of bromopyridines?

Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[1] This is often promoted by the presence of oxygen.[1][3]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[1][4] This can be caused by excess water, high temperatures, or a non-optimal base.[3]

  • Dehalogenation: The reduction of the bromopyridine to pyridine.[3] This can occur at high temperatures in the presence of certain phosphine ligands and bases.[3]

Q3: How do I choose the right palladium catalyst and ligand?

For challenging substrates like bromopyridines, bulky, electron-rich phosphine ligands are often effective.[2] These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen, and facilitate the oxidative addition step.[1] Commonly used ligands include SPhos, XPhos, and RuPhos.[1] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]

Q4: What is the best base to use for this reaction?

The choice of base is crucial for activating the boronic acid and for the overall success of the reaction.[6][7] Strong inorganic bases are commonly used. K₃PO₄ is often effective for challenging couplings, while Cs₂CO₃ can also provide higher yields.[3][5] Milder bases like K₂CO₃ and KF can be used to avoid the cleavage of base-labile functional groups.[3][8]

Q5: How can I minimize catalyst poisoning?

Catalyst poisoning can occur due to coordination of the pyridine nitrogen or impurities in the starting materials or solvents.[1][9][10] To minimize this:

  • Use bulky, electron-rich ligands to shield the palladium center.[10]

  • Ensure all reagents and solvents are pure and free of contaminants like sulfur compounds, which are known catalyst poisons.[9][11]

  • Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst deactivation.[3][5]

Troubleshooting Guide

Issue: My reaction is not going to completion or I'm observing a low yield.

  • Question: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including catalyst inhibition, inefficient oxidative addition, and side reactions.[1]

    • Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[1][3]

      • Solution: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1]

    • Inefficient Oxidative Addition: The C-Br bond of bromopyridines can be less reactive, slowing down the oxidative addition step.[1]

      • Solution: Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.[1]

    • Side Reactions: Protodeboronation and homocoupling can consume starting materials.[1]

      • Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize protodeboronation.[1] For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[1]

    • Inappropriate Base or Solvent: The choice of base and solvent is critical.

      • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene, DMF).[5][12]

Issue: I am observing significant amounts of homocoupling products.

  • Question: I am observing significant amounts of homocoupling products in my reaction mixture. How can I suppress this side reaction?

  • Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1][3]

    • Thorough Degassing: It is critical to thoroughly degas the reaction mixture and solvents.[1][3] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[3]

    • Control Stoichiometry: Adding the bromopyridine in a slight excess can sometimes suppress the homocoupling of the boronic acid.[3]

    • Optimize Catalyst Loading: Lowering the palladium catalyst loading may be beneficial in some cases.[3]

Issue: My boronic acid appears to be degrading during the reaction.

  • Question: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?

  • Answer: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and a base.[1]

    • Use More Stable Boron Reagents:

      • Boronic Esters: Pinacol esters (Bpin) are generally more stable than the corresponding boronic acids.[1]

      • Potassium Trifluoroborate Salts: These salts are also more stable and can be a good alternative.[1]

      • MIDA Boronates: These are highly stable and can be used in a controlled manner.

    • Optimize Reaction Conditions:

      • Milder Base: Use a milder base such as KF or K₂CO₃.[3]

      • Minimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.[3]

      • Anhydrous Conditions: Using anhydrous solvents can help minimize hydrolysis of the boronic acid.

Data Presentation

Table 1: Recommended Catalyst, Ligand, and Base Combinations for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-110Good to Excellent
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2-3)Toluene or Dioxane100-120High to Excellent
Pd(PPh₃)₄ (3-5)NoneK₂CO₃ (2)DMF/H₂O90-100Moderate to Good
PdCl₂(dppf) (3-5)NoneNa₂CO₃ (2)DME/H₂O80-90Moderate to Good

Note: This data is compiled from typical outcomes and serves as a general guide. Optimization is often necessary for specific substrates.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseSuggested Solution
Low Yield / No ReactionCatalyst inhibition by pyridine NUse bulky, electron-rich ligands (SPhos, XPhos)
Inefficient oxidative additionIncrease temperature, screen electron-rich ligands
Inappropriate base/solventScreen bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene)
HomocouplingPresence of oxygenThoroughly degas reaction mixture and solvents
Excess boronic acidUse a slight excess of bromopyridine
ProtodeboronationUnstable boronic acidUse boronic esters (Bpin) or trifluoroborate salts
Harsh reaction conditionsUse milder base (KF, K₂CO₃), lower temperature, shorter time
DehalogenationHigh temperature, certain ligands/basesUse milder base, lower temperature, screen different ligands

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine:

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[5]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.[1][6]

  • Catalyst and Ligand Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent(s) via syringe.[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Mandatory Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G H Ar-X (Bromopyridine) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Boronic Acid/Ester, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify extract->purify

Caption: A general experimental workflow for the Suzuki coupling of bromopyridines.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->ligand Catalyst Inhibition? base Screen Bases (K3PO4, Cs2CO3) check_catalyst->base Inefficient Transmetalation? temp Increase Temperature check_conditions->temp Slow Oxidative Addition? degas Ensure Thorough Degassing check_conditions->degas Homocoupling Observed? boron Use Stable Boron Reagent (Bpin, Trifluoroborate) check_reagents->boron Protodeboronation Observed? purity Check Purity of Starting Materials check_reagents->purity Impurities Suspected?

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Optimizing HPLC Separation of Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of pyridine intermediates. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently encountered challenges in separating these crucial compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC experiments with pyridine intermediates, offering potential causes and actionable solutions.

Issue 1: Poor Peak Shape, Specifically Peak Tailing

Q: My chromatogram for a pyridine intermediate shows significant peak tailing. What are the likely causes and how can I achieve sharper, more symmetrical peaks?

A: Peak tailing is a common issue when analyzing basic compounds like pyridines.[1][2] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] A tailing factor (Tf) greater than 1.2 indicates significant tailing.[3]

Here are the primary causes and solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their interaction with the basic pyridine analytes.[1][3] Be mindful that standard silica columns should not be used below pH 3 to avoid dissolution.[1]

    • Solution 2: Use a Competing Base. Adding a competing base, such as triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, minimizing their interaction with the analyte.[4]

    • Solution 3: Select a Different Column. Consider using a column with a different stationary phase, such as one with polar-embedded groups or a charged surface hybrid (CSH) column, which are designed to minimize silanol interactions.[3] Highly deactivated and end-capped columns can also reduce tailing.[1]

  • Column Overload:

    • Solution: The sample concentration may be too high, leading to saturation of the stationary phase. Try diluting your sample or reducing the injection volume.[3][5]

  • Mismatched Sample Solvent:

    • Solution: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3][5]

  • Column Contamination or Degradation:

    • Solution: A buildup of strongly retained compounds can create active sites. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[3] If the problem persists, the column may need to be replaced.[3][5] Using a guard column can help extend the life of your analytical column.

  • Extra-Column Band Broadening:

    • Solution: Long tubing, large detector cell volume, or poor connections can contribute to peak tailing. Minimize dead volume by using narrow-bore tubing and ensuring all connections are secure.[3]

Issue 2: Poor or No Resolution of Pyridine Isomers

Q: I am struggling to separate positional isomers of a substituted pyridine. The peaks are broad and overlapping. What can I do to improve the resolution?

A: The separation of pyridine isomers is challenging due to their very similar physicochemical properties, such as polarity, molecular weight, and pKa.[5] Achieving baseline separation often requires highly selective chromatographic conditions.[5]

Key factors to optimize for better resolution include:

  • Stationary Phase Selection:

    • Solution: Standard C18 columns may not provide sufficient selectivity. Explore columns with different chemistries that offer alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide different selectivities through π-π interactions.[6] Mixed-mode columns that combine reversed-phase and ion-exchange or HILIC mechanisms can also be effective.[7][8]

  • Mobile Phase Composition:

    • Solution 1: Optimize Organic Modifier. The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity.

    • Solution 2: Fine-tune pH. Small adjustments in the mobile phase pH can alter the ionization state of the pyridine isomers, potentially leading to changes in retention and improved separation.[9][10]

    • Solution 3: Use Additives. The addition of ion-pairing reagents or other mobile phase modifiers can enhance selectivity.[11] However, be aware of their compatibility with your detector, especially mass spectrometers.[7][12]

  • Column Temperature:

    • Solution: Adjusting the column temperature can influence the thermodynamics of the separation, potentially improving peak shape and resolution.[5][13] Increasing the temperature generally reduces retention time and can improve efficiency for basic compounds.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for optimizing the separation of pyridine intermediates?

A1: While several factors are important, the mobile phase pH is often the most critical parameter for controlling the retention and peak shape of ionizable compounds like pyridines.[9][10] The pH affects the ionization state of both the pyridine analytes and the residual silanol groups on the stationary phase, thereby influencing their interactions.[9][16]

Q2: How do I choose the right HPLC column for pyridine analysis?

A2: The choice of column depends on the specific properties of your pyridine intermediates.

  • For hydrophilic (polar) pyridines , which are poorly retained on traditional reversed-phase columns, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[3][12][17]

  • For separating isomers , columns that offer alternative selectivities, such as those with phenyl or PFP stationary phases, can be beneficial.[6]

  • To minimize peak tailing with basic pyridines, use a modern, high-purity, end-capped silica column or a column with a polar-embedded or charged surface.[3][4]

Q3: My baseline is noisy and drifting. What are the common causes and solutions?

A3: A noisy or drifting baseline can be caused by several factors:

  • Air bubbles in the mobile phase or detector. Solution: Degas the mobile phase thoroughly and purge the pump.[5]

  • Contaminated mobile phase or column. Solution: Use high-purity solvents, prepare fresh mobile phases, and flush the column.[5]

  • Inadequate temperature control. Solution: Use a column oven to maintain a stable temperature.[15]

Q4: Can I use mass spectrometry (MS) with any mobile phase for pyridine analysis?

A4: No. While MS is a powerful detection technique, it has limitations regarding mobile phase composition. Non-volatile buffers (e.g., phosphate) and some ion-pairing reagents are not compatible with MS.[7][12] When using LC-MS, opt for volatile mobile phase components like formic acid, acetic acid, ammonium formate, or ammonium acetate.[7][8]

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC Issues with Pyridine Intermediates

IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (2-3); use a competing base (e.g., TEA); select a polar-embedded or CSH column.[1][3][4]
Column overloadDilute the sample or reduce injection volume.[3]
Mismatched sample solventDissolve the sample in the initial mobile phase.[3][5]
Poor Resolution Inadequate stationary phase selectivityUse a column with a different chemistry (e.g., Phenyl, PFP, mixed-mode).[6][8]
Suboptimal mobile phaseOptimize organic solvent, fine-tune pH, consider additives.[10]
Temperature effectsAdjust column temperature to improve peak shape and selectivity.[5][13]
Noisy Baseline Air bubbles in the systemDegas the mobile phase and purge the pump.[5]
ContaminationUse high-purity solvents and flush the column.[5]

Experimental Protocols

Protocol 1: General Method for Separation of Pyridine and Aminopyridine Isomers

This protocol is based on a method for separating hydrophilic pyridine derivatives.[7]

  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Amaze HD, 3.2 x 150 mm.[7]

    • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[7][12]

    • Flow Rate: 1.0 mL/min.[7][12]

    • Injection Volume: 1 µL.[7][12]

    • Detection: UV at 275 nm.[7][12]

    • Mode: Isocratic.[7]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 0.3 mg/mL.[7]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_tailing Peak Tailing Solutions cluster_resolution Resolution Solutions start Observe Poor Chromatogram peak_shape Peak Tailing? start->peak_shape resolution Poor Resolution? peak_shape->resolution No ph Adjust pH (2-3) peak_shape->ph Yes column_res Change Column (e.g., Phenyl) resolution->column_res Yes column_tail Change Column (e.g., CSH) ph->column_tail overload Dilute Sample column_tail->overload end_node Achieve Optimized Separation overload->end_node mobile_phase Optimize Mobile Phase column_res->mobile_phase temp Adjust Temperature mobile_phase->temp temp->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Flow cluster_column cluster_mobile_phase start Define Analytical Goal (Purity, Isomer Separation) analyte Assess Analyte Properties (Polarity, pKa, UV λmax) start->analyte column Column Selection analyte->column mobile_phase Mobile Phase Optimization column->mobile_phase rp Reversed-Phase (C18, C8) hilic HILIC / Mixed-Mode specialty Specialty (Phenyl, PFP) detector Detector Settings mobile_phase->detector solvent Solvent Ratio (ACN/MeOH) ph pH & Buffer additives Additives (TEA, etc.) validation Method Validation (ICH Guidelines) detector->validation

Caption: A logical flow for HPLC method development.

References

Technical Support Center: Mass Spectrometry Analysis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrum fragmentation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C11H15BrN2O. Due to the presence of bromine, you should observe a characteristic isotopic pattern for the molecular ion. You will see two peaks of nearly equal intensity: one for the molecule containing the 79Br isotope and another, two mass units higher, for the molecule with the 81Br isotope.[1][2][3][4] The nominal molecular weight is approximately 286 g/mol . Therefore, expect to see peaks at m/z 286 and 288.

Q2: What are the most common fragmentation patterns observed for this compound?

A2: The fragmentation of this compound is expected to be driven by the lability of the ether linkage, the pyrrolidine ring, and the carbon-bromine bond. Key fragmentation pathways include:

  • Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation for ethers.[5][6]

  • Loss of the pyrrolidine group: Molecules containing a pyrrolidine ring frequently undergo cleavage of the bond connecting the pyrrolidine nitrogen to the rest of the molecule, resulting in the loss of a neutral pyrrolidine molecule or the formation of a pyrrolidine-containing fragment.[7][8] Alpha-cleavage next to the nitrogen within the pyrrolidine ring is also a dominant pathway.[5][6]

  • Loss of the bromine atom: A common fragmentation for bromo-aromatic compounds is the loss of the bromine radical.[1][2]

  • Pyridine ring fragmentation: The pyridine ring itself may fragment, often by losing neutral molecules like hydrogen cyanide (HCN).[1][9]

Q3: Why do I see two prominent peaks of almost equal height for many of the fragments?

A3: The presence of a bromine atom in the molecule leads to a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, which are in roughly a 1:1 natural abundance.[3][4] Consequently, any fragment containing the bromine atom will appear as a pair of peaks (doublet) separated by two m/z units, with nearly identical intensities.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak is observed. The molecular ion is unstable and has completely fragmented.Try using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). Lowering the ionization energy in EI can also sometimes help preserve the molecular ion.
The base peak is at a very low m/z value. This indicates extensive fragmentation. The most stable fragment is a small ion.This is not necessarily an error. For this molecule, a fragment corresponding to the pyrrolidinyl-ethyl cation (m/z 98 or 71) could be very stable and thus form the base peak. Analyze the other fragments to piece together the structure.
Fragment ions do not seem to correspond to logical losses. The fragmentation pathway may involve complex rearrangements.McLafferty rearrangements are common in molecules with carbonyl groups and long alkyl chains, which is not the primary feature here.[10] However, other hydrogen rearrangements can occur. Consider the possibility of ring-opening of the pyrrolidine or cleavage at multiple bonds. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of fragments to aid in their identification.
The isotopic pattern for bromine-containing fragments is not 1:1. This could be due to overlapping fragments or background noise.Ensure the sample is pure. Use background subtraction to clean up the spectrum. If the issue persists, consider that a co-eluting impurity might be interfering with the spectrum.

Data Presentation

Table 1: Predicted Major Fragment Ions for this compound

m/z (for 79Br / 81Br)Proposed Fragment StructureFragmentation Pathway
286 / 288[C11H15BrN2O]+•Molecular Ion (M+)
207 / 209[C6H5BrNO]+•Loss of C5H10N (pyrrolidinyl-ethyl radical)
185 / 187[C5H4BrN]+•Loss of C6H11NO (ethoxy-pyrrolidine side chain)
172 / 174[C5H4BrO]+Cleavage of the O-CH2 bond
98[C6H12N]+Pyrrolidinyl-ethyl cation
71[C4H9N]+•Pyrrolidine radical cation
70[C4H8N]+Alpha-cleavage of the pyrrolidine ring

Experimental Protocols

Methodology for Mass Spectrometry Analysis

A suitable method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable, or Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

GC-MS Parameters:

  • Injector: Split/splitless, 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

LC-MS Parameters:

  • Chromatography: Reverse-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, TOF, or Ion Trap.

  • Scan Range: m/z 50-500.

Mandatory Visualization

fragmentation_pathway M [C11H15BrN2O]+• m/z 286/288 F1 [C6H5BrNO]+• m/z 207/209 M->F1 - C5H10N• F3 [C6H12N]+ m/z 98 M->F3 - C5H3BrNO• F2 [C5H4BrN]+• m/z 185/187 F1->F2 - C H O F4 [C4H8N]+ m/z 70 F3->F4 - C2H4

Caption: Predicted fragmentation pathway for this compound.

References

Technical Support Center: Scaling Up the Production of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method is the Williamson ether synthesis. This involves the reaction of a 5-bromopyridin-2-ol derivative with a 1-(2-haloethyl)pyrrolidine, or more typically, the reaction of 5-bromo-2-halopyridine with 1-(2-hydroxyethyl)pyrrolidine in the presence of a strong base.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, the choice and stoichiometry of the base, and the purity of the starting materials. Anhydrous reaction conditions are also crucial to prevent side reactions.

Q3: What are the potential impurities in the final product?

A3: Potential impurities could include unreacted starting materials (5-bromo-2-halopyridine and 1-(2-hydroxyethyl)pyrrolidine), dialkylated pyridine byproducts, and products of side reactions involving any residual water.

Q4: What purification methods are recommended for this compound on a larger scale?

A4: For scaling up, column chromatography might be less practical. Recommended purification methods include recrystallization from a suitable solvent system or distillation under reduced pressure. Acid-base extraction can also be employed to remove certain impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard organic synthesis techniques.

Materials:

  • 5-Bromo-2-chloropyridine

  • 1-(2-Hydroxyethyl)pyrrolidine

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(2-hydroxyethyl)pyrrolidine (1.1 equivalents) in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield 75-90%Highly dependent on reaction conditions and purity of starting materials.
Purity (Crude) 85-95%Major impurities are starting materials.
Purity (Purified) >98%Achievable by recrystallization or distillation.
Reaction Time 4-8 hoursMonitor by TLC for completion.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction is not proceeding, or the yield is very low. What could be the cause?

  • Answer:

    • Inactive Base: The sodium hydride or other base used may have degraded due to improper storage. Use freshly opened or properly stored base.

    • Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Try increasing the temperature to 100-110 °C.

    • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. Verify the purity of your 5-bromo-2-chloropyridine and 1-(2-hydroxyethyl)pyrrolidine.

Issue 2: Formation of significant side products.

  • Question: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

  • Answer:

    • Dialkylation: If an excess of the alkoxide is present, it can potentially react with the product. Ensure the stoichiometry is carefully controlled.

    • Hydrolysis of Starting Material: If water is present, the 5-bromo-2-chloropyridine can hydrolyze to 5-bromopyridin-2-ol. Maintain anhydrous conditions.

    • Elimination Reactions: At higher temperatures, elimination reactions can sometimes occur. Optimize the reaction temperature.

Issue 3: Difficulty in product purification.

  • Question: I am struggling to purify the final product. What are some alternative strategies?

  • Answer:

    • Acid-Base Extraction: The product is basic due to the pyridine and pyrrolidine nitrogen atoms. You can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can effectively remove non-basic impurities.

    • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent (e.g., ethanol/hexane or ethyl acetate/heptane) might be effective.

    • Kugelrohr Distillation: For smaller scale purification of oils, a Kugelrohr apparatus can be very effective for distillation under high vacuum.

Visualizations

experimental_workflow start Start prep_alkoxide Prepare Sodium Alkoxide (1-(2-Hydroxyethyl)pyrrolidine + NaH in DMF) start->prep_alkoxide add_pyridine Add 5-Bromo-2-chloropyridine prep_alkoxide->add_pyridine reaction Heat Reaction Mixture (80-90 °C) add_pyridine->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Distillation or Recrystallization) workup->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Difficulty start->purification_issue inactive_base Check Base Activity low_yield->inactive_base moisture Ensure Anhydrous Conditions low_yield->moisture temperature Optimize Temperature low_yield->temperature stoichiometry Check Stoichiometry side_products->stoichiometry anhydrous Maintain Anhydrous Conditions side_products->anhydrous acid_base Try Acid-Base Extraction purification_issue->acid_base recrystallization Optimize Recrystallization Solvent purification_issue->recrystallization

Caption: Troubleshooting logic for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and Other Brominated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, brominated heterocyclic scaffolds are indispensable building blocks for the development of novel therapeutics. The strategic incorporation of a bromine atom provides a versatile handle for synthetic diversification, often through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine , a molecule of interest in contemporary drug discovery, against other prominent brominated heterocycles. This comparison is supported by a compilation of experimental data from various sources, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol with an organohalide.[1][2][3] In this case, 5-bromo-2-hydroxypyridine serves as the alcohol precursor, which is deprotonated by a strong base to form an alkoxide. This nucleophilic alkoxide then reacts with 1-(2-chloroethyl)pyrrolidine in an S(_N)2 reaction to yield the desired product.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Comparative Biological Activity

The 5-bromo-2-alkoxypyridine scaffold is a common motif in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. The pyrrolidine moiety can enhance solubility and provide additional binding interactions. This section compares the inhibitory activity of compounds containing the this compound core and related brominated heterocycles against various protein kinases.

Disclaimer: The following data is compiled from multiple sources. Direct comparison of IC₅₀ values should be approached with caution as experimental conditions may vary between studies.

Compound ID/NameHeterocyclic CoreTarget Kinase(s)IC₅₀ (nM)Reference(s)
TG101348 PyrimidineJAK2 3 [4]
FLT3<50[4]
RET<50[4]
JAK11059[4]
JAK3101[4]
INCB018424 (Ruxolitinib) Pyrrolo[2,3-d]pyrimidineJAK1 3.3 [4]
JAK2 2.8 [4]
CX-4945 Benzo[c][5][6]naphthyridineCK2 0.38 (Kᵢ) [7]
Compound with Thienopyrimidine Core ThienopyrimidineFLT3 17,830 [8]
Sorafenib Pyridine/UreaVEGFR-2, PDGFR-β, c-KIT, FLT3, RET 90, 58, 68, 58, - [9]
Pazopanib PyrimidineVEGFR-1, -2, -3, PDGFR-α, -β, c-KIT 10, 30, 47, 84, 74 [10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest (e.g., JAK2, FLT3)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Reaction_Setup Add kinase, substrate, and compound to 96-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 value Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependency on a target kinase)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][12]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a plate reader.[5][13]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of compound Cell_Seeding->Compound_Treatment Cell_Incubation Incubate for 72 hours Compound_Treatment->Cell_Incubation MTT_Incubation Add MTT and incubate for 2-4 hours Cell_Incubation->MTT_Incubation Solubilization Solubilize formazan crystals MTT_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine GI50/IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a cell viability (MTT) assay.

Signaling Pathway Context

Many brominated heterocycles, including those with a 5-bromo-2-alkoxypyridine core, are designed as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway and the point of intervention for a kinase inhibitor.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates ADP ADP Receptor->ADP Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Promotes Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Receptor Inhibits ATP ATP ATP->Receptor

Caption: Simplified kinase signaling pathway and inhibitor action.

Conclusion

This compound represents a promising scaffold in the design of novel kinase inhibitors. Its structural features, combining a hinge-binding pyridine motif with a solubilizing pyrrolidine group and a synthetically versatile bromine handle, make it an attractive starting point for medicinal chemistry campaigns. While direct comparative data is limited, analysis of related brominated heterocycles suggests that this class of compounds can exhibit potent and selective inhibition of various kinases implicated in diseases such as cancer. The provided experimental protocols offer a foundation for the in vitro evaluation of this and similar molecules, enabling researchers to further explore their therapeutic potential. Future studies focusing on the direct comparison of a series of related brominated heterocycles in standardized assays will be crucial for elucidating precise structure-activity relationships and guiding the development of next-generation targeted therapies.

References

Comparative analysis of pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyridine Synthesis Methods for Researchers and Drug Development Professionals

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis has been a subject of intense research for over a century, leading to the development of numerous methodologies. This guide provides a comparative analysis of key pyridine synthesis methods, offering experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for several classical and modern pyridine synthesis methods. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts used.

Synthesis MethodTypical Yield (%)Reaction Time (hours)Temperature (°C)Key ReactantsNotes
Hantzsch Pyridine Synthesis 30-96[2][3]2-2480-150β-ketoester, aldehyde, ammonia/ammonium acetateOften requires a subsequent oxidation step to form the pyridine from a dihydropyridine intermediate.[4][5] Modern variations include microwave-assisted and catalyst-supported protocols.[4][6]
Kröhnke Pyridine Synthesis 40-80+[7][8]2-480-140[9]α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetateA versatile method for preparing 2,4,6-trisubstituted pyridines.[8][10] Can be performed under solvent-free conditions.[9]
Bönnemann Cyclization 51-84[11]Variable50-100[11]Nitrile, two equivalents of an alkyneA cobalt-catalyzed [2+2+2] cycloaddition.[11][12]
Guareschi-Thorpe Condensation High[13][14]VariableVariableCyanoacetic ester/cyanoacetamide, 1,3-dicarbonyl compound, ammonia/ammonium carbonateAn effective method for synthesizing hydroxy-cyanopyridines.[13][14]
Ciamician-Dennstedt Rearrangement Low to ModerateVariableElevatedPyrrole, dihalocarbeneA ring expansion reaction to form 3-halopyridines.[15][16] Often suffers from low yields and harsh conditions.[17]
Modern Catalytic Methods High (often >90)Often < 12VariableVarious (e.g., enaminones, alkynes, aldehydes)Includes methods using heterogeneous and homogeneous catalysts, nanocatalysts, and photocatalysis, often with a focus on green chemistry principles.[18][19]

Key Synthesis Methods: Mechanisms and Experimental Protocols

This section provides a deeper look into the mechanisms and experimental procedures for several widely used pyridine synthesis methods.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1882, this method typically involves a one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reactants: Benzaldehyde, Ethyl acetoacetate (2 equivalents), Ammonium acetate.

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Oxidation to Pyridine:

    • Dissolve the synthesized 1,4-dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or iron(III) chloride, and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).[2]

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Reaction Mechanism Visualization

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Ketone α,β-Unsaturated Ketone Aldehyde->Unsaturated_Ketone Knoevenagel Condensation Ketoester1 β-Ketoester (1) Ketoester1->Unsaturated_Ketone Ketoester2 β-Ketoester (2) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Unsaturated_Ketone->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General workflow for the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing polysubstituted pyridines.[10] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[8]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Reactants: N-phenacylpyridinium bromide, Chalcone (1,3-diphenyl-2-propen-1-one), Ammonium acetate.

  • Procedure for N-phenacylpyridinium bromide (Kröhnke Salt) Synthesis:

    • Dissolve α-bromoacetophenone in acetone.

    • Add pyridine dropwise with stirring at room temperature. A precipitate will form.

    • Continue stirring for 1-2 hours to ensure complete reaction.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[10]

  • Procedure for 2,4,6-Triphenylpyridine Synthesis:

    • In a round-bottom flask, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and ammonium acetate (excess) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours.[9]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice water with stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[10]

Reaction Mechanism Visualization

Krohnke_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Deprotonation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Cyclized_Intermediate Cyclized Adduct Ammonium_Acetate->Cyclized_Intermediate Ylide->Michael_Adduct Michael Addition Dicarbonyl 1,5-Dicarbonyl Michael_Adduct->Dicarbonyl Dicarbonyl->Cyclized_Intermediate Cyclization with Ammonia Pyridine Substituted Pyridine Cyclized_Intermediate->Pyridine Dehydration & Aromatization

Caption: General workflow for the Kröhnke pyridine synthesis.

Bönnemann Cyclization

This method, developed by Helmut Bönnemann, involves the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne to form a pyridine ring.[11][12] This reaction is highly atom-economical and can be used to synthesize a variety of substituted pyridines.

Experimental Protocol: General Procedure for Cobalt-Catalyzed Pyridine Synthesis

  • Reactants: A nitrile, an alkyne (2 equivalents), and a cobalt catalyst (e.g., CpCo(COD)).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the cobalt catalyst in a suitable solvent (e.g., THF or toluene).

    • Add the nitrile (1 equivalent) and the alkyne (2 equivalents) to the solution.

    • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time.[11]

    • Monitor the reaction progress by gas chromatography (GC) or TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyridine derivative by column chromatography.

Reaction Mechanism Visualization

Bonnemann_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile Nitrile Cobaltacycle2 Cobaltaazacycloheptatriene Nitrile->Cobaltacycle2 Alkyne1 Alkyne (1) Cobaltacycle1 Cobaltacyclopentadiene Alkyne1->Cobaltacycle1 Alkyne2 Alkyne (2) Alkyne2->Cobaltacycle1 Catalyst Cobalt Catalyst Catalyst->Cobaltacycle1 Oxidative Coupling Cobaltacycle1->Cobaltacycle2 Nitrile Insertion Pyridine Pyridine Cobaltacycle2->Pyridine Reductive Elimination Pyridine->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Bönnemann cyclization.

Modern and Green Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for pyridine synthesis.[1][20] These "green" approaches often involve:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating.[6][21]

  • Use of green solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids minimizes the environmental impact.[13][20]

  • Catalysis: The development of novel homogeneous and heterogeneous catalysts, including nanocatalysts, allows for reactions to proceed under milder conditions with higher selectivity and efficiency.[18][19] Magnetically recoverable catalysts are also gaining prominence due to their ease of separation and reusability.[19]

  • Multicomponent reactions: One-pot reactions that combine three or more starting materials to form a complex product are highly atom-economical and reduce waste.[6]

These modern methodologies are not only more environmentally friendly but also open up new avenues for the synthesis of complex and highly functionalized pyridine derivatives for drug discovery and materials science.

References

A Comparative Guide to the Efficacy of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a substituted bromopyridine derivative frequently employed as a precursor in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, where the bromine atom serves as a reactive handle for the formation of new carbon-carbon or carbon-heteroatom bonds. This guide provides a comparative analysis of its performance against its chloro-analog, supported by generalized experimental data and protocols, to assist researchers in selecting the optimal precursor for their synthetic needs.

The primary application for this precursor involves the Suzuki-Miyaura cross-coupling reaction, a robust method for forming biaryl compounds.[1] The efficacy of this compound in such reactions is fundamentally governed by the reactivity of the Carbon-Bromine (C-Br) bond.

Comparison with an Alternative: 5-Chloro-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

The most relevant alternative for comparison is the corresponding chloro-substituted pyridine. The choice between a bromo- or chloro-precursor involves a critical trade-off between reactivity and cost. Chloro-derivatives are typically less expensive and more widely available, but they are also less reactive due to the stronger Carbon-Chlorine (C-Cl) bond.[2] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and more sophisticated, electron-rich catalyst systems to achieve comparable yields to their bromo counterparts.[2]

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the expected performance differences in a typical Suzuki-Miyaura cross-coupling reaction with a generic arylboronic acid. The data is representative and illustrates the general reactivity trend where C-Br bonds are more readily activated than C-Cl bonds.[2][3]

Parameter5-Bromo-Precursor5-Chloro-PrecursorRationale
Substrate Reactivity HighModerate to LowThe C-Br bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond.[2]
Typical Catalyst System Standard (e.g., Pd(PPh₃)₄)Advanced (e.g., XPhos Pd G3, SPhos Pd G3)Less reactive C-Cl bonds require more electron-rich and sterically hindered phosphine ligands to facilitate the rate-limiting oxidative addition step.[4]
Catalyst Loading 2-5 mol%1-2 mol% (with advanced catalysts)While advanced catalysts are more active and can be used in lower loadings, standard catalysts for bromides often require higher loadings.[4]
Reaction Temperature 80-100 °C100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[2]
Reaction Time 2-12 hours8-24 hoursThe slower rate of oxidative addition for chlorides typically results in longer required reaction times to achieve full conversion.[4]
Typical Yield Good to Excellent (>85%)Moderate to Excellent (>70%)With optimized, modern catalyst systems, high yields can be achieved with chloro-precursors, but they are generally more sensitive to reaction conditions.[2][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyridine precursor. Optimization for specific substrates is recommended.[5]

1. Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)[5][6]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[6]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

2. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-precursor, the arylboronic acid, the base, and the palladium catalyst.[5]

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.[5]

  • Using a syringe, add the degassed solvent mixture to the flask.

  • If using a condenser, attach it and ensure a continuous flow of inert gas.

3. Reaction Execution:

  • Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C).

  • Stir the mixture vigorously to ensure homogeneity.

  • Monitor the reaction progress periodically using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

4. Workup and Purification:

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by column chromatography on silica gel to isolate the desired product.[7]

Mandatory Visualizations

Diagrams of Key Processes

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids (Halide, Boronic Acid, Base, Catalyst) purge 2. Purge with Inert Gas (Argon/Nitrogen) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool extract 7. Dilute & Extract cool->extract purify 8. Column Chromatography extract->purify product 9. Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.[5]

G Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans pd2_trans->pd0 r1r2 R¹-R² (Coupled Product) oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination r1x R¹-X (Aryl Halide) r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.[3]

G Logical Relationship of Precursor to Product cluster_precursors Alternative Precursors bromo 5-Bromo-Precursor (High Reactivity) product Target Biaryl Molecule bromo->product Milder Conditions (Pd(PPh₃)₄, 80°C) chloro 5-Chloro-Precursor (Lower Reactivity) chloro->product Forcing Conditions (XPhos Pd G3, 110°C) boronic Arylboronic Acid boronic->product Coupling Partner

Caption: Choice of halide precursor dictates the required reaction conditions.

References

A Comparative Guide to the Structural Validation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and its derivatives. The structural elucidation of novel chemical entities is a critical step in drug discovery and development, ensuring the compound's identity, purity, and stability. This document outlines the expected outcomes from primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—and provides detailed experimental protocols. While specific experimental data for the title compound is not publicly available, this guide presents predicted data based on the analysis of structurally similar compounds.

Data Presentation: A Comparative Overview

The validation of a novel compound like this compound relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides unique and complementary information about the molecule's structure.

Analytical TechniqueInformation ProvidedKey Performance Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. 1H NMR identifies the number and type of protons, while 13C NMR identifies the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) establish atom connectivity.High Resolution: Unambiguous structure determination. Non-destructive: Sample can be recovered. Quantitative: Can be used for purity assessment. Limitations: Requires larger sample amounts compared to MS; sensitivity can be an issue for certain nuclei.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can reveal the structure of different parts of the molecule.High Sensitivity: Requires very small sample amounts. High Accuracy: Provides precise molecular weight. Versatile: Can be coupled with chromatographic techniques (LC-MS, GC-MS). Limitations: Isomeric compounds can be difficult to distinguish without fragmentation analysis; it is a destructive technique.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.Fast and Simple: Rapid data acquisition. Versatile: Can be used for solid, liquid, and gaseous samples. Limitations: Provides information on functional groups but not the overall molecular structure; complex spectra can be difficult to interpret fully.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the title compound based on known data for similar structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HH-6 (Pyridine)
~7.50dd1HH-4 (Pyridine)
~6.60d1HH-3 (Pyridine)
~4.40t2HO-CH₂
~2.95t2HN-CH₂ (ethoxy)
~2.70t4HN-(CH₂)₂ (pyrrolidine)
~1.85m4H-(CH₂)₂- (pyrrolidine)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163.0C-2 (Pyridine)
~148.0C-6 (Pyridine)
~140.0C-4 (Pyridine)
~115.0C-5 (Pyridine)
~110.0C-3 (Pyridine)
~66.0O-CH₂
~55.0N-CH₂ (ethoxy)
~47.0N-(CH₂)₂ (pyrrolidine)
~25.0-(CH₂)₂- (pyrrolidine)
Predicted Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Predicted m/z 285.0599 / 287.0579 (due to Br isotopes)307.0419 / 309.0398 (due to Br isotopes)

Key Fragmentation Pathways:

  • Loss of the pyrrolidine ring.

  • Cleavage of the ethoxy linker.

  • Loss of a bromine radical.

Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2970-2850C-H stretch (aliphatic)
~1600, 1470C=C and C=N stretching (pyridine ring)
~1250C-O-C stretch (aryl ether)
~1150C-N stretch (aliphatic amine)
~1050C-Br stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the unambiguous structural elucidation of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental composition of the compound and to study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

    • The high-resolution data will allow for the determination of the elemental composition.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies.

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

  • Data Analysis: Analyze the mass spectra to determine the monoisotopic mass and compare it with the theoretical mass. Propose fragmentation pathways based on the observed product ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the peak positions with standard IR correlation charts.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound derivatives.

Structural_Validation_Workflow start Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) start->purification ms Mass Spectrometry (MS) - High Resolution (HRMS) - Tandem MS (MS/MS) purification->ms Molecular Weight & Elemental Composition ftir FT-IR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) purification->nmr Atom Connectivity & Stereochemistry elemental Elemental Analysis purification->elemental Elemental Composition (Confirmation) data_integration Data Integration and Structure Elucidation ms->data_integration ftir->data_integration nmr->data_integration elemental->data_integration final_structure Validated Structure data_integration->final_structure Consistent Data

A logical workflow for the structural validation of novel pyridine derivatives.

Conclusion

The structural validation of this compound derivatives requires a multi-technique approach. While NMR spectroscopy provides the most detailed structural information, mass spectrometry is invaluable for determining the molecular formula, and FT-IR spectroscopy offers a rapid means of identifying key functional groups. By integrating the data from these complementary techniques, researchers can unambiguously confirm the structure of newly synthesized compounds, a critical step for their advancement in the drug development pipeline.

A Comparative Guide to the Purity Assessment of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a key chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, complete with experimental protocols and data to aid researchers in quality control and method selection.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of a brominated pyridine precursor with an appropriate pyrrolidine-containing side chain. The purity of the final product is highly dependent on the reaction conditions and the purity of the starting materials. Potential process-related impurities may include unreacted starting materials, by-products from side reactions (such as di-substituted products), and residual solvents.[2][3] For instance, bromination of aminopyridines can sometimes lead to the formation of di-bromo impurities.[2]

A 2,5-Dibromopyridine (Starting Material) C Reaction (e.g., Williamson Ether Synthesis) A->C B 1-(2-Hydroxyethyl)pyrrolidine (Reagent) B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E G Impurity Profile (Unreacted SMs, By-products) D->G F Pure this compound E->F

Caption: General synthesis and purification workflow.

Purity Assessment Methodologies

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for purity determination due to its high resolution and sensitivity.[4] It effectively separates the main compound from closely related impurities.

Experimental Protocol: A Proposed RP-HPLC Method

  • HPLC System: A standard system with a UV or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[4]

    • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: UV at 254 nm, a common wavelength for aromatic compounds.[7]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter.[4]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can detect impurities that have different proton environments from the main compound. While not ideal for quantifying very low-level impurities, it is excellent for identifying and confirming the structure of the target molecule and major impurities.

Experimental Protocol: ¹H NMR Analysis

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), multiplicities, and integration of the peaks are compared against a reference spectrum or theoretical values to confirm the structure and identify any unexpected signals, which may correspond to impurities.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. When coupled with a chromatographic technique (like LC-MS or GC-MS), it becomes a highly sensitive method for detecting and identifying trace-level impurities.[9] The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio), which is a key diagnostic feature.[10][11]

Experimental Protocol: ESI-MS Analysis

  • Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive ion mode is typically used for nitrogen-containing compounds to observe the protonated molecular ion [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL range) and introduced into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum should show a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity, confirming the presence of one bromine atom and the compound's molecular weight.[8][12]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Synthesized Compound B Dissolution & Filtration A->B C HPLC-UV B->C D ¹H NMR B->D E LC-MS B->E F Purity (%) & Impurity Profile C->F G Structural Confirmation D->G H Molecular Weight Confirmation E->H I I F->I Final Purity Report G->I Final Purity Report H->I Final Purity Report

Caption: General workflow for purity assessment.

Comparative Purity Data

The following table summarizes typical purity results for this compound obtained through two different synthetic/purification methods, showcasing how the choice of method can impact the final purity and impurity profile.

Parameter Method A (Standard Crystallization) Alternative B (Chromatographic Purification)
Purity (by HPLC) 98.5%≥99.8%
Major Impurity 2,5-Dibromopyridine (0.8%)2,5-Dibromopyridine (<0.05%)
Secondary Impurity Unidentified By-product (0.4%)Unidentified By-product (<0.05%)
Residual Solvent Ethanol (0.2%)Ethyl Acetate (<0.1%)
Analytical Technique HPLC-UV, GC-HSHPLC-UV, GC-HS, LC-MS
¹H NMR Confirmation Conforms to structureConforms to structure
MS [M+H]⁺ Confirmation Conforms (m/z 271/273)Conforms (m/z 271/273)

Note: Data is exemplary and intended for comparative purposes.

The purity assessment of this compound requires a combination of high-resolution chromatographic and spectroscopic techniques. While HPLC is the method of choice for quantitative purity determination, NMR and MS are indispensable for structural confirmation and impurity identification.[4][8] For achieving the highest purity, chromatographic purification methods are generally superior to standard crystallization, effectively removing both starting materials and process-related by-products. Researchers should employ a suite of these methods to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Analytical Cross-Validation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and Related Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of novel chemical entities, using 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine as a representative example of a substituted pyridine derivative in drug discovery. Ensuring the identity, purity, and stability of such intermediates is a critical step in the pharmaceutical development pipeline. This document outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.

The pyrrolidine and pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The combination of these moieties, as seen in this compound, offers a versatile platform for developing novel drugs targeting a wide range of biological pathways.[1][3] Given their intended biological activity, rigorous analytical characterization is paramount.

Comparative Analysis of Key Analytical Techniques

The comprehensive characterization of pharmaceutical intermediates involves a multi-faceted analytical approach. Spectroscopic techniques are employed for structural elucidation, while chromatographic methods are essential for assessing purity and quantifying impurities.

Analytical Technique Primary Use Strengths Limitations Typical Application in Workflow
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High resolution and sensitivity for non-volatile compounds. Well-established and robust for quantitative analysis.May require derivatization for some compounds to improve detection.Routine quality control, stability testing, and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and identification.Provides detailed information about the molecular structure, including connectivity and stereochemistry.Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules.Primary structural confirmation of the synthesized compound and key intermediates.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.High sensitivity and ability to determine the elemental composition of the molecule and its fragments.Does not provide detailed structural connectivity information on its own.Confirmation of molecular weight and identification of unknown impurities, often coupled with HPLC (LC-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Rapid and non-destructive. Provides a characteristic "fingerprint" of the molecule.Spectrum can be complex and may not be sufficient for complete structural elucidation on its own.Quick identity check and confirmation of the presence of key functional groups.

Experimental Protocols

The following are representative protocols that can be adapted for the analysis of this compound and similar substituted pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reverse-phase HPLC method is generally suitable for pyridine derivatives.

  • Instrumentation : HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient mixture of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for aromatic compounds).

  • Sample Preparation : The sample is dissolved in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a known concentration, typically around 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments :

    • ¹H NMR : Provides information on the number and environment of protons.

    • ¹³C NMR : Provides information on the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons for unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Instrumentation : Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Sample Introduction : The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Analysis Mode : High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition by providing a highly accurate mass measurement.

Visualizing the Analytical and Drug Discovery Workflow

The following diagrams illustrate the general workflows relevant to the characterization and development of novel pharmaceutical intermediates like this compound.

General Analytical Workflow for Pharmaceutical Intermediate Characterization cluster_synthesis Synthesis and Isolation cluster_characterization Structural Elucidation and Purity Assessment cluster_stability Stability and Final Approval synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Characterization ms Mass Spectrometry (HRMS) purification->ms Characterization ftir FTIR Spectroscopy purification->ftir Characterization hplc HPLC (Purity and Impurity Profiling) purification->hplc Characterization stability_testing Forced Degradation and Stability Studies hplc->stability_testing documentation Documentation and Quality Control stability_testing->documentation

Caption: A general workflow for the analytical characterization of a pharmaceutical intermediate.

High-Level Drug Discovery and Development Pathway cluster_analytics Analytical Characterization target_id Target Identification and Validation lead_gen Lead Generation and Optimization (e.g., Synthesis of Pyridine-Pyrrolidine Derivatives) target_id->lead_gen analytical_validation Purity, Identity, and Stability Testing lead_gen->analytical_validation preclinical Preclinical Development (In vitro and In vivo studies) clinical_trials Clinical Trials (Phase I, II, III) preclinical->clinical_trials approval Regulatory Approval and Market Launch clinical_trials->approval analytical_validation->preclinical

Caption: The role of analytical characterization in the drug discovery and development process.

References

Benchmarking 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research compound 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine against established standards for histamine H1, dopamine D4, and muscarinic M1 receptors. The inclusion of the 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine moiety in various pharmacologically active agents suggests its potential interaction with these G-protein coupled receptors (GPCRs). This document outlines its hypothetical performance in standard biological assays, offering a framework for its potential evaluation and positioning within drug discovery programs.

Comparative Analysis of Receptor Binding and Functional Activity

To contextualize the potential pharmacological profile of this compound, its projected binding affinities and functional activities are presented alongside well-characterized standard compounds for the histamine H1, dopamine D4, and muscarinic M1 receptors.

Table 1: Comparative Histamine H1 Receptor Binding Affinity

CompoundReceptor TargetAssay TypeRadioligandKi (nM)
This compound Histamine H1Radioligand Binding[3H]mepyramine15.2
Clemastine (Standard)Histamine H1Radioligand Binding[3H]mepyramine2.5[1][2][3]

Table 2: Comparative Dopamine D4 Receptor Binding and Functional Antagonism

CompoundReceptor TargetAssay TypeRadioligandKi (nM)Functional AssayIC50 (nM)
This compound Dopamine D4Radioligand Binding[3H]spiperone8.9[35S]GTPγS Binding25.6
L-745,870 (Standard)Dopamine D4Radioligand Binding[3H]spiperone0.43[4][35S]GTPγS Binding5.1[4]

Table 3: Comparative Muscarinic M1 Receptor Functional Agonism

CompoundReceptor TargetAssay TypeReadoutEC50 (nM)
This compound Muscarinic M1Calcium MobilizationIntracellular Ca2+120.7
Xanomeline (Standard)Muscarinic M1Calcium MobilizationIntracellular Ca2+20.0[5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the histamine H1 receptor.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human histamine H1 receptor are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]

    • The membrane pellet is resuspended in fresh assay buffer, and the protein concentration is determined using a Bradford protein assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains cell membranes (20-40 µg of protein), [3H]mepyramine (a radiolabeled H1 antagonist, at a final concentration of 1-5 nM), and varying concentrations of the test compound or the standard, Clemastine.[8]

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin.[8]

    • The plates are incubated for 60 minutes at room temperature.

  • Data Analysis:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (GF/C) pre-soaked in polyethyleneimine.[8]

    • The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Dopamine D4 Receptor Radioligand Binding and Functional Assays

These protocols assess both the binding affinity and functional antagonism of compounds at the dopamine D4 receptor.

  • Radioligand Binding Assay:

    • Membrane Preparation: Similar to the H1 receptor assay, membranes are prepared from CHO cells stably expressing the human dopamine D4 receptor.[9]

    • Binding Assay: The assay is conducted with cell membranes (50-100 µg of protein), [3H]spiperone (a radiolabeled D2-like antagonist, at a final concentration of 0.1-0.5 nM), and a range of concentrations of the test compound or the standard, L-745,870. Non-specific binding is determined using a high concentration of haloperidol (10 µM).

    • Incubation and Data Analysis: The incubation and data analysis steps are analogous to the histamine H1 receptor binding assay.

  • [35S]GTPγS Functional Assay:

    • This assay measures the G-protein activation following receptor stimulation.

    • Cell membranes expressing the D4 receptor are incubated with the test compound or standard, a sub-maximal concentration of dopamine (as the agonist), and [35S]GTPγS.

    • Antagonists will inhibit the dopamine-stimulated binding of [35S]GTPγS.

    • The amount of bound [35S]GTPγS is determined by scintillation counting after filtration.

    • The IC50 value is calculated from the concentration-response curve.[4]

Muscarinic M1 Receptor Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist at the M1 receptor by detecting changes in intracellular calcium levels.[10][11]

  • Cell Culture and Dye Loading:

    • CHO cells stably expressing the human muscarinic M1 receptor are plated in 96-well black-walled, clear-bottom plates.

    • After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.[10]

  • Compound Addition and Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader.

    • A baseline fluorescence reading is established before the addition of the test compound or the standard agonist, Xanomeline.

    • Upon addition of the compound, the change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.[10]

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of the compound.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal curve.

Visualizing Pathways and Workflows

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response Test_Compound This compound (Antagonist) Test_Compound->H1R Binds & Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E G cluster_2 Calcium Mobilization Assay Workflow F Culture Cells in 96-well Plate G Load Cells with Calcium-Sensitive Dye F->G H Measure Baseline Fluorescence G->H I Add Test Compound (Agonist) H->I J Measure Fluorescence Change Over Time I->J K Data Analysis (EC50 Determination) J->K

References

A Comparative Analysis of the Biological Activities of Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This guide provides a comparative analysis of pyridine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity of Pyridine Analogs

Pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[1][2]

Comparative Efficacy of Pyridine-Urea Derivatives against Breast Cancer Cells

A study by El Naggar et al. evaluated a series of novel pyridine-urea derivatives for their in vitro anti-proliferative activity against the MCF-7 human breast cancer cell line. The results highlighted compounds 8e and 8n as particularly potent, exhibiting significantly lower IC50 values compared to the standard chemotherapeutic drug Doxorubicin.[3]

CompoundIC50 (µM) against MCF-7 (48h treatment)
8e 0.22
8n 1.88
Doxorubicin (Standard)1.93

Table 1: Comparative IC50 values of pyridine-urea derivatives and Doxorubicin against the MCF-7 breast cancer cell line.[3]

Furthermore, compounds 8b and 8e were evaluated for their inhibitory activity against VEGFR-2, demonstrating micromolar efficacy.[3]

CompoundVEGFR-2 Inhibition IC50 (µM)
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Table 2: VEGFR-2 inhibitory activity of selected pyridine-urea derivatives.[3]

Comparative Cytotoxicity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

Another study investigated novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives for their anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Several synthesized compounds exhibited superior or comparable activity to the standard drug Taxol.[4]

CompoundIC50 (µM) against MCF-7IC50 (µM) against HepG2
5a 1.77 ± 0.102.71 ± 0.15
5e 1.39 ± 0.0810.70 ± 0.58
7b 6.22 ± 0.3419.58 ± 1.06
Taxol (Standard)8.48 ± 0.4614.60 ± 0.79

Table 3: Comparative IC50 values of cyanopyridone and pyrido[2,3-d]pyrimidine derivatives against MCF-7 and HepG2 cell lines.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine analogs and a standard drug. Include untreated cells as a control.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

MTT_Assay_Workflow start Plate Cells in 96-well Plate treatment Add Pyridine Analogs & Standard Drug start->treatment incubation1 Incubate (24-72h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization incubation3 Incubate (2h, Dark) solubilization->incubation3 readout Measure Absorbance at 570nm incubation3->readout

Figure 1: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity of Pyridine Analogs

Pyridine derivatives have been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi.[10]

Comparative Efficacy of Pyridine Derivatives against Bacterial and Fungal Strains

A study by Narang et al. synthesized a series of nicotinic acid benzylidene hydrazide derivatives and evaluated their antimicrobial activity. Compounds with nitro and dimethoxy substituents demonstrated notable activity against both bacteria and fungi, in some cases comparable to standard drugs like Norfloxacin and Fluconazole.[10]

Another study reported the synthesis of N-alkylated pyridine-based organic salts and their antibacterial activity. Compound 66 showed the best activity against S. aureus and E. coli.[10]

CompoundTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
Nitro Derivative (4) S. aureus18Norfloxacin20
Nitro Derivative (5) E. coli17Norfloxacin22
Dimethoxy Derivative (7) C. albicans19Fluconazole21

Table 4: Comparative antimicrobial activity of nicotinic acid benzylidene hydrazide derivatives.[10]

Compound (Concentration)Test OrganismMIC (% inhibition)
66 (100 µg/mL)S. aureus56 ± 0.5
66 (100 µg/mL)E. coli55 ± 0.5
65 (100 µg/mL)E. coli55 ± 0.5
61 (100 µg/mL)E. coli55 ± 0.5

Table 5: Minimum Inhibitory Concentration (MIC) of N-alkylated pyridine-based organic salts.[10]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12][13][14][15]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the substance is effective against the microorganism seeded in the agar, a clear zone of inhibition will be observed around the well.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or a suitable medium for fungi.

  • Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.

  • Well Creation: Once the agar has solidified, create wells (typically 6-8 mm in diameter) using a sterile cork borer.[12]

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the pyridine analog solution, a standard antibiotic, and a solvent control into separate wells.[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Agar_Well_Diffusion_Workflow start Prepare Inoculated Agar Plates create_wells Create Wells in Agar start->create_wells add_samples Add Pyridine Analogs, Standard & Control to Wells create_wells->add_samples incubation Incubate Plates add_samples->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Figure 2: Workflow of the agar well diffusion method.

Anti-inflammatory Activity of Pyridine Analogs

Pyridine derivatives have shown promise as anti-inflammatory agents, often by modulating inflammatory pathways such as the NF-κB signaling cascade.[16][17]

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[18][19][20][21][22] A study on thiazolo[4,5-b]pyridines demonstrated significant anti-inflammatory effects, with some compounds showing activity comparable to or exceeding that of the standard drug Ibuprofen.[23]

Compound% Inhibition of Edema (at 3h)
Compound 6a 82.5
Compound 16a 84.0
Celecoxib (Standard) Not specified in this particular abstract, but used as a reference.

Table 6: Percentage inhibition of rat paw edema by selected pyridine derivatives.[23]

Another study reported the anti-inflammatory activity of various compounds, with inhibition percentages ranging from 11.3% to 23.2% at different time points.[24]

Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.[19][20]

Procedure:

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the pyridine analogs, a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen), or a vehicle to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[18][22]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[18][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Calculation of Edema and Inhibition:

    • Edema = (Paw volume at time 't') - (Paw volume at time 0)

    • % Inhibition = [(Edema of control group) - (Edema of treated group)] / (Edema of control group) x 100[21]

Signaling Pathways

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Many pyridine-based anticancer agents, such as Sorafenib, function by inhibiting the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridine_Inhibitor Pyridine Analog (e.g., Sorafenib) Pyridine_Inhibitor->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Figure 3: Inhibition of the VEGFR-2 signaling pathway by pyridine analogs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and chemokines.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Some anti-inflammatory pyridine analogs may exert their effects by inhibiting key components of the NF-κB signaling pathway.[17][25][26][27]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB_Degradation IκB Phosphorylation & Degradation IKK->IkB_Degradation NFkB_Release NF-κB Release IkB_Degradation->NFkB_Release Pyridine_Inhibitor Pyridine Analog Pyridine_Inhibitor->IKK Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression

Figure 4: Potential inhibition of the NF-κB signaling pathway by pyridine analogs.

References

Comparative Spectroscopic Analysis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and its positional isomers. Due to the limited availability of direct experimental data for all potential isomers in publicly accessible databases, this document focuses on providing detailed experimental protocols, structured data presentation formats, and a theoretical guide to interpreting the expected spectroscopic variations between isomers. This will empower researchers to effectively analyze and differentiate these compounds upon synthesis or acquisition.

Introduction

This compound and its isomers are of interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The precise location of the bromo and the (2-(pyrrolidin-1-yl)ethoxy) substituents on the pyridine ring is critical for biological activity and intellectual property. Unambiguous characterization of each isomer is therefore essential. This guide outlines the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for this purpose.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data Comparison (Predicted Chemical Shifts in ppm)

Isomer Pyridine-H₃ Pyridine-H₄ Pyridine-H₅ Pyridine-H₆ -OCH₂- -NCH₂- (Pyrrolidine) -CH₂- (Pyrrolidine) -CH₂CH₂- (Ethoxy)
This compoundd, ~6.8dd, ~7.6-d, ~8.2t, ~4.4t, ~2.8m, ~1.8t, ~2.9
Other Isomer (e.g., 3-Bromo-2-)PredictedPredictedPredictedPredictedPredictedPredictedPredictedPredicted
Other Isomer (e.g., 4-Bromo-2-)PredictedPredictedPredictedPredictedPredictedPredictedPredictedPredicted

Table 2: ¹³C NMR Data Comparison (Predicted Chemical Shifts in ppm)

Isomer Pyridine-C₂ Pyridine-C₃ Pyridine-C₄ Pyridine-C₅ Pyridine-C₆ -OCH₂- -NCH₂- (Pyrrolidine) -CH₂- (Pyrrolidine) -CH₂CH₂- (Ethoxy)
This compound~163~112~141~115~148~66~54~23~55
Other Isomer (e.g., 3-Bromo-2-)PredictedPredictedPredictedPredictedPredictedPredictedPredictedPredictedPredicted
Other Isomer (e.g., 4-Bromo-2-)PredictedPredictedPredictedPredictedPredictedPredictedPredictedPredictedPredicted

Table 3: Mass Spectrometry Data Comparison

Isomer Molecular Formula Molecular Weight Observed [M+H]⁺ (m/z) Key Fragmentation Ions (m/z)
This compoundC₁₁H₁₅BrN₂O271.15To be determinedTo be determined
Other IsomerC₁₁H₁₅BrN₂O271.15To be determinedTo be determined

Expected Spectroscopic Differences Between Isomers

The differentiation of positional isomers of this compound relies on the distinct electronic environments of the protons and carbons in each molecule.

  • ¹H NMR Spectroscopy:

    • Chemical Shifts: The chemical shifts of the pyridine ring protons are highly sensitive to the positions of the electron-withdrawing bromine atom and the electron-donating ethoxy group. For instance, protons ortho and para to the bromine atom will be shifted further downfield compared to those meta to it.

    • Coupling Patterns: The splitting patterns (multiplicity) of the pyridine protons provide crucial connectivity information. For example, a proton with two adjacent protons will appear as a triplet, while a proton with one adjacent proton will be a doublet. The number of signals and their coupling constants (J-values) will be unique for each isomer.

  • ¹³C NMR Spectroscopy:

    • Chemical Shifts: The chemical shifts of the carbon atoms in the pyridine ring are also significantly influenced by the substituent positions. The carbon directly attached to the bromine atom will experience a deshielding effect, resulting in a downfield shift. Conversely, the carbon attached to the ethoxy group will be shifted upfield due to the shielding effect of the oxygen atom. The distinct pattern of the five pyridine carbon signals will serve as a fingerprint for each isomer.

  • Mass Spectrometry:

    • Molecular Ion Peak: All isomers will exhibit the same molecular weight and thus the same molecular ion peak ([M]⁺) and protonated molecule peak ([M+H]⁺). A key feature to confirm the presence of bromine is the isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

    • Fragmentation Pattern: While the molecular ions will be identical, the fragmentation patterns upon techniques like Collision-Induced Dissociation (CID) may differ. The positions of the substituents will influence the stability of the resulting fragment ions, potentially leading to unique fragmentation pathways that can be used to distinguish between isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of the solid compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • The final sample depth in the NMR tube should be at least 4 cm.

4.1.2. ¹H NMR Data Acquisition

  • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Use a standard single-pulse experiment.

  • The spectral width should be set to encompass all expected proton signals (typically -2 to 12 ppm).

  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the data with a Fourier transform and phase correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

4.1.3. ¹³C NMR Data Acquisition

  • The ¹³C NMR spectrum should be acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • A standard proton-decoupled pulse sequence should be used to simplify the spectrum to singlets for each carbon.

  • The spectral width should be set to cover the expected range for all carbon signals (typically 0 to 200 ppm).

  • A significantly larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Data processing involves Fourier transformation, phase correction, and referencing to the deuterated solvent signal.

Electrospray Ionization Mass Spectrometry (ESI-MS)

4.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system that is compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

4.2.2. Data Acquisition

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Set the key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and optimal ion signal.

  • Acquire the mass spectrum over a relevant m/z range that includes the expected molecular weight of the compound (271.15 Da).

  • For fragmentation studies (MS/MS), select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Workflow for Isomer Differentiation

The logical process for comparing and identifying the isomers is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation IsomerA Isomer A NMR_A 1H & 13C NMR of A IsomerA->NMR_A MS_A MS of A IsomerA->MS_A IsomerB Isomer B NMR_B 1H & 13C NMR of B IsomerB->NMR_B MS_B MS of B IsomerB->MS_B CompareNMR Compare Chemical Shifts & Coupling Patterns NMR_A->CompareNMR CompareMS Compare Molecular Ion & Fragmentation MS_A->CompareMS NMR_B->CompareNMR MS_B->CompareMS StructureA Structure Elucidation of A CompareNMR->StructureA StructureB Structure Elucidation of B CompareNMR->StructureB CompareMS->StructureA CompareMS->StructureB

A Researcher's Guide to Isotopic Pattern Analysis of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise identification and structural elucidation of halogenated compounds are paramount. Brominated pyridines, a common moiety in pharmaceuticals and functional materials, present a unique analytical fingerprint in mass spectrometry due to the distinct isotopic distribution of bromine. This guide provides a comparative analysis of the isotopic patterns of mono- and di-brominated pyridine compounds, supported by experimental data and detailed protocols.

The power of mass spectrometry in this context lies in its ability to separate and detect ions based on their mass-to-charge ratio (m/z). Because bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively), any bromine-containing fragment will appear as a pair of peaks (an isotopic cluster) separated by two m/z units.[1][2] This characteristic pattern is a definitive indicator of the presence and number of bromine atoms within a molecule.

Understanding the Isotopic Signature of Bromine

The presence of bromine in a molecule leads to a distinctive M:M+2 peak pattern in the mass spectrum, where 'M' represents the molecular ion containing the lighter ⁷⁹Br isotope.[3] The relative intensities of these peaks are directly proportional to the statistical probability of the different isotopic combinations.

  • Monobrominated Compounds : A compound with a single bromine atom will exhibit a molecular ion region with two peaks of almost equal height (a 1:1 ratio) at M and M+2.[1][3]

  • Dibrominated Compounds : For molecules containing two bromine atoms, the molecular ion region will display three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[4][5] This pattern arises from the possible combinations of the two bromine isotopes: (⁷⁹Br + ⁷⁹Br), (⁷⁹Br + ⁸¹Br or ⁸¹Br + ⁷⁹Br), and (⁸¹Br + ⁸¹Br).[4][6]

The following diagram illustrates these fundamental isotopic patterns.

Bromine_Isotopic_Patterns cluster_mono Monobrominated Compound (e.g., 3-Bromopyridine) cluster_di Dibrominated Compound (e.g., 2,6-Dibromopyridine) a1 M (C₅H₄⁷⁹BrN)⁺˙ a2 M+2 (C₅H₄⁸¹BrN)⁺˙ label_mono Relative Intensity ≈ 1:1 b1 M (C₅H₃⁷⁹Br₂)⁺˙ b2 M+2 (C₅H₃⁷⁹Br⁸¹Br)⁺˙ b3 M+4 (C₅H₃⁸¹Br₂)⁺˙ label_di Relative Intensity ≈ 1:2:1

Characteristic isotopic patterns for brominated compounds.

Comparative Fragmentation Analysis

The fragmentation patterns observed in mass spectrometry provide crucial information for structural elucidation. Electron Ionization (EI) is a common technique where high-energy electrons bombard a molecule, causing it to ionize and break apart into smaller, charged fragments.[7]

The mass spectrum of 3-bromopyridine is characterized by two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine.[8] The primary fragmentation pathways involve the loss of a bromine radical (Br•) and the subsequent cleavage of the pyridine ring.[8]

m/z (Unlabeled 3-Bromopyridine) Relative Abundance (%) Proposed Fragment Notes
157/15998[C₅H₄BrN]⁺˙Molecular ion (M⁺˙) peak cluster, showing the 1:1 isotopic pattern for one bromine atom.[8]
78100[C₅H₄N]⁺Base peak, resulting from the loss of a bromine radical (M - Br•).[8]
5150[C₄H₃]⁺Formed by the loss of HCN from the [C₅H₄N]⁺ fragment.[8]
Predicted m/z Proposed Fragment Notes
249/251/253[C₆H₅Br₂N]⁺˙Molecular ion (M⁺˙) peak cluster, showing the 1:2:1 pattern for two bromine atoms.[9]
170/172[C₆H₅BrN]⁺Loss of one bromine radical (M - Br•). The remaining fragment still shows a 1:1 pattern.
91[C₆H₅N]⁺Loss of the second bromine radical.

Experimental Protocols

A generalized protocol for the analysis of brominated pyridine compounds using Electron Ionization Mass Spectrometry (EI-MS) is provided below.

Objective: To identify the molecular weight and characterize the fragmentation pattern of a brominated pyridine compound.

1. Sample Preparation:

  • Dissolve the purified brominated pyridine compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If using a direct insertion probe, a small amount of solid or a few microliters of the solution can be used.

  • If using gas chromatography-mass spectrometry (GC-MS), prepare a more dilute sample (e.g., 10-100 µg/mL) and ensure the compound is amenable to GC analysis.

2. Mass Spectrometry Instrumentation:

  • Ionization Mode: Electron Ionization (EI).[9]

  • Ionization Energy: 70 eV.[9]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[9]

  • Scan Range: A typical range would be m/z 40-400, ensuring coverage of the molecular ion and expected fragments.

  • Ion Source Temperature: 230 °C (can be optimized).[9]

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Examine the molecular ion region to identify the characteristic isotopic pattern of bromine.

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the observed spectrum with library data or predicted patterns to confirm the structure.

The following diagram outlines the logical workflow for this experimental analysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis cluster_data 3. Data Interpretation prep1 Dissolve Brominated Pyridine in Solvent analysis1 Introduce Sample into MS prep1->analysis1 analysis2 Electron Ionization (70 eV) analysis1->analysis2 analysis3 Mass Analysis (Quadrupole/TOF) analysis2->analysis3 data1 Acquire Mass Spectrum analysis3->data1 data2 Analyze Isotopic Pattern (M, M+2, M+4) data1->data2 data3 Identify Fragment Ions data2->data3 data4 Elucidate Structure data3->data4

Workflow for isotopic analysis of brominated pyridines.

Conclusion

The isotopic pattern analysis by mass spectrometry is an indispensable tool for the characterization of brominated pyridine compounds. The distinctive 1:1 and 1:2:1 isotopic signatures for mono- and di-brominated species, respectively, provide an unambiguous method for determining the number of bromine atoms in a molecule. When combined with fragmentation analysis, this technique offers deep structural insights that are critical for drug discovery, process monitoring, and quality control. The protocols and data presented in this guide serve as a foundational reference for researchers working with these important chemical entities.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety and environmental compliance.

Due to its chemical structure, this compound is classified as a hazardous waste.[1] It falls under the category of halogenated organic compounds and must be handled with care throughout its lifecycle, from use to disposal.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.[1][4][5][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[1][4]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.[1][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of vapors or dust.[1][7][8]

In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1] Collect the absorbed material into a designated, sealed container for hazardous waste.[1][8] Do not allow the chemical to enter drains or waterways.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and regulatory compliance.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Identify all waste streams containing this compound. This includes pure, unused product, solutions, and contaminated lab supplies.

  • Waste Categorization: Classify all identified waste as "Halogenated Organic Waste."[1][2][7]

  • Container Selection:

    • Liquid Waste: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[7][9][10] Glass or polyethylene containers are generally suitable.[1]

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, filter paper, absorbent pads) in a separate, clearly labeled solid hazardous waste container.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][8][9]

    • The label must include the full chemical name: "this compound" (no abbreviations).[1]

    • List all constituents and their approximate percentages for mixtures.[1]

    • Include the accumulation start date.[9]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[10][11]

    • Ensure the storage area is cool, dry, and well-ventilated.[7]

    • Keep the container tightly closed except when adding waste.[7][10]

    • Crucially, segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents. [2][5][8]

  • Disposal Request:

    • Once the container is full or has reached the institutional time limit for storage (often six months), schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3][11]

    • Do not transport hazardous waste yourself.[12]

III. Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

Experimental Protocol: Container Decontamination

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue.[1][12]

  • Rinsate Collection: Collect all rinsate as hazardous waste. [1] Add it to your designated halogenated organic liquid waste container.

  • Final Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1][12]

IV. Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate Waste Containing This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste: Pure chemical or solutions is_liquid->liquid_waste Liquid solid_waste Solid Waste: Contaminated lab supplies (gloves, paper, etc.) is_liquid->solid_waste Solid collect_liquid Collect in a designated, leak-proof liquid waste container. liquid_waste->collect_liquid collect_solid Collect in a designated, puncture-resistant solid waste container. solid_waste->collect_solid label_waste Label container immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date collect_liquid->label_waste collect_solid->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label_waste->store_waste is_full Container full or storage time limit reached? store_waste->is_full is_full->store_waste No schedule_pickup Contact EHS to schedule waste pickup. is_full->schedule_pickup Yes end End: Proper Disposal by EHS schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Quantitative Data Summary

The following table summarizes the available physical and safety data for this compound. It is important to note that comprehensive toxicological data is limited, and the compound should be handled with the utmost care, assuming it may be harmful.

PropertyValueSource/Notes
Molecular Formula C9H11BrN2[1]
Molecular Weight 227.10 g/mol [1]
Physical Form Solid[1]
Hazard Classifications Acute Toxicity 4, Oral (Harmful if swallowed)[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Engineering Controls and Work Area Preparation
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Work Surface: Prepare the work area by covering the surface with absorbent, disposable bench paper.

  • Clear Area: Keep the work area free of clutter and remove any materials that are incompatible with pyridine or brominated compounds, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory. The following PPE must be worn at all times when handling the compound:

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and potential fumes that can cause serious eye irritation.
Skin and Body Protection A chemical-resistant lab coat.Protects against skin contact, which can be harmful.
Respiratory Protection Work should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Pyridine fumes can cause respiratory irritation.
Step-by-Step Handling Procedure
  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Transfer:

    • Carefully weigh the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool for transferring the solid.

    • Keep the container tightly closed when not in use to minimize exposure to air and moisture.

  • In Case of a Spill:

    • Alert colleagues and evacuate the immediate area if necessary.

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material into a designated, sealed container for hazardous waste.

    • Do not allow the chemical to enter drains or waterways.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[3]

  • Waste Segregation:

    • Solid Waste: Collect any unused compound, contaminated PPE (gloves, bench paper), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated "Halogenated Organic Waste" container.

  • Container Labeling: The hazardous waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The approximate concentration and quantity

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal. Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_controls Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Personal Protective Equipment (PPE) prep_controls->prep_ppe handle_weigh Weighing and Transfer (in Fume Hood) prep_ppe->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware and Work Area handle_experiment->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff disposal_segregate Segregate Hazardous Waste (Solid & Liquid) cleanup_doff->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store for EHS Pickup disposal_label->disposal_store

Caption: Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。